5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-pyridin-2-yl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBWHTBPIJXUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349832 | |
| Record name | 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374064-02-5 | |
| Record name | 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic route to 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with a Claisen condensation, followed by a cyclocondensation reaction to form the pyrazole core, and culminating in the hydrolysis of an ethyl ester to yield the target carboxylic acid.
This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow and key reaction mechanisms to facilitate a thorough understanding of the process.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a three-step sequence. The overall transformation is outlined below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
This step involves the Claisen condensation of 2-acetylpyridine with diethyl oxalate, facilitated by a strong base, sodium ethoxide. The reaction creates the 1,3-dicarbonyl intermediate necessary for pyrazole formation.
Methodology:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq.) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.
-
To this solution, a mixture of 2-acetylpyridine (1.0 eq.) and diethyl oxalate (1.1 eq.) is added dropwise at a temperature maintained between 0 and 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is then quenched by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to approximately 4-5.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
The intermediate, ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate, undergoes cyclocondensation with hydrazine hydrate to form the pyrazole ring. A catalytic amount of acetic acid is often used to facilitate the reaction.
Methodology:
-
To a solution of ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1.0 eq.) in ethanol, hydrazine hydrate (1.2 eq.) is added.
-
A catalytic amount of glacial acetic acid (e.g., 0.1 eq.) is then added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with cold water, and the solid product is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization from ethanol to afford ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. A common method involves saponification with sodium hydroxide followed by acidification.
Methodology:
-
Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq.) is suspended in a mixture of ethanol and water.
-
An aqueous solution of sodium hydroxide (2.0-3.0 eq.) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
The reaction mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified to a pH of approximately 3-4 with dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum to yield this compound.
Quantitative Data
The following tables summarize the expected yields and key characterization data for the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate | C₁₁H₁₁NO₄ | 221.21 | 75-85 | Pale yellow solid |
| Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | C₁₁H₁₁N₃O₂ | 217.23 | 80-90 | Off-white to pale yellow solid |
| This compound | C₉H₇N₃O₂ | 189.17 | 85-95 | White to off-white solid |
Table 1: Summary of Physical Properties and Yields.
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate | 1.3-1.4 (t, 3H), 4.3-4.4 (q, 2H), 7.0 (s, 1H), 7.5-8.7 (m, 4H, pyridine) | 3100-2900 (C-H), 1730 (C=O, ester), 1680 (C=O, ketone), 1640 (C=O, enol) | 221 (M⁺) |
| Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | 1.3-1.4 (t, 3H), 4.3-4.4 (q, 2H), 7.1 (s, 1H, pyrazole-H), 7.3-8.6 (m, 4H, pyridine), 13.5 (br s, 1H, NH) | 3300-3100 (N-H), 3050 (C-H, aromatic), 1720 (C=O, ester), 1590, 1570 (C=N, C=C) | 217 (M⁺) |
| This compound | 7.2 (s, 1H, pyrazole-H), 7.4-8.7 (m, 4H, pyridine), 13.0-14.0 (br s, 2H, NH and COOH) | 3400-2500 (O-H, N-H), 1700 (C=O, acid), 1600, 1580 (C=N, C=C) | 189 (M⁺) |
Table 2: Spectroscopic Characterization Data.
Signaling Pathways and Logical Relationships
The core chemical transformations in this synthesis are the Claisen condensation and the pyrazole formation via cyclocondensation. The logical progression of these key steps is visualized below.
Figure 2: Logical flow of the key reaction mechanisms.
This guide provides a robust framework for the successful synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals and performing the described procedures.
An In-depth Technical Guide to the Chemical Properties of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its structure, physicochemical characteristics, synthesis, and potential biological activities, aiming to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
This compound is a bicyclic heteroaromatic compound featuring a pyrazole ring substituted with a pyridine ring at the 5-position and a carboxylic acid group at the 3-position.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 374064-02-5 | [1] |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Melting Point | Data for the analogous compound 5-pyridin-3-yl-1H-pyrazole-3-carboxylic acid is >300 °C, suggesting a similarly high melting point for this compound. | [2] |
| Boiling Point | Not available. Due to its high melting point and polar nature, it is expected to decompose before boiling under atmospheric pressure. | |
| Solubility | Pyrazole carboxylic acids generally exhibit solubility in polar organic solvents like ethanol, methanol, and DMSO.[3] Their solubility in water is often limited but can be enhanced in basic aqueous solutions due to salt formation. | |
| pKa | The pKa of pyrazole-3-carboxylic acids are generally lower than that of benzoic acid, indicating they are stronger acids.[4] The exact pKa for this compound is not readily available in the literature. |
Spectroscopic Data
Detailed experimental spectral data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structural motifs.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings, as well as a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The single proton on the pyrazole ring would likely appear as a singlet. The four protons on the pyridine ring would exhibit a complex splitting pattern characteristic of a 2-substituted pyridine.
2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxylic acid carbonyl carbon would resonate at the most downfield position (typically >160 ppm). The chemical shifts of the pyrazole and pyridine ring carbons would appear in the aromatic region (approximately 100-150 ppm).
2.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations would be present in the 1400-1600 cm⁻¹ region.
2.4. Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.17 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) and fragmentation of the pyridine and pyrazole rings.
Experimental Protocols
3.1. Synthesis
A common and versatile method for the synthesis of 5-substituted pyrazole-3-carboxylic acids is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine, followed by hydrolysis of the resulting ester.[5][6][7]
Workflow for the Synthesis of this compound:
Figure 2: General synthetic workflow for this compound.
Step 1: Cyclocondensation to form Ethyl 5-pyridin-2-yl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2-(pyridin-2-yl)-2,4-dioxobutanoate in a suitable solvent such as ethanol or acetic acid, an equimolar amount of hydrazine hydrate is added.
-
The reaction mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is carried forward to the next step.
Step 2: Hydrolysis to this compound
-
The crude ethyl 5-pyridin-2-yl-1H-pyrazole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
The mixture is heated to reflux and stirred for a period sufficient to achieve complete hydrolysis of the ester, as monitored by TLC.
-
After cooling to room temperature, the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
3.2. Purification
The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol, methanol, or a mixture of ethanol and water.[8]
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.
4.1. Anti-inflammatory Activity
Many pyrazole derivatives are known to exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[9][10][11][12] The structural features of this compound are consistent with those of other known COX-2 inhibitors.
Potential COX-2 Inhibition Pathway:
Figure 3: Postulated mechanism of anti-inflammatory action via COX-2 inhibition.
4.2. Antibacterial Activity
The pyrazole nucleus is also a key component of various antibacterial agents.[13][14][15][16][17] The mechanism of action for antibacterial pyrazoles can vary, but some have been shown to interfere with essential bacterial processes such as DNA replication by inhibiting enzymes like DNA gyrase.[18]
Conclusion
This compound is a versatile heterocyclic compound with significant potential for applications in drug discovery and development. Its structural similarity to known anti-inflammatory and antibacterial agents makes it a compelling candidate for further investigation. This technical guide provides a foundational understanding of its chemical properties and synthetic methodologies, which can aid researchers in the design and execution of future studies to explore its full therapeutic potential. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and biological mechanisms of action.
References
- 1. This compound | 374064-02-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. ijrar.org [ijrar.org]
- 18. Pyrazole synthesis [organic-chemistry.org]
An In-depth Technical Guide on the Physicochemical Properties of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. Given the limited availability of direct experimental data for this specific molecule, this document also presents information on closely related compounds and outlines general experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.
Introduction to Pyrazole Carboxylic Acids
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities.[1] The pyrazole scaffold is a key pharmacophore in a number of commercially available drugs.[2][3] The incorporation of a carboxylic acid moiety provides a versatile handle for synthetic modifications, enhancing the potential for developing novel therapeutic agents.[4] Pyrazole carboxylic acid derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The subject of this guide, this compound, is a member of this important class of compounds, featuring both a pyrazole and a pyridine ring, suggesting its potential for unique biological interactions.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in publicly accessible literature. However, computed data and information on isomeric compounds provide valuable insights.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| For this compound | ||
| Molecular Formula | C₉H₇N₃O₂ | - |
| Molecular Weight | 189.17 g/mol | - |
| For Isomer: 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | ||
| Molecular Weight | 189.17 g/mol | PubChem |
| XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 189.053826475 Da | PubChem |
| Monoisotopic Mass | 189.053826475 Da | PubChem |
| Topological Polar Surface Area | 68 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
Note: The data for 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is provided for comparative purposes as it is an isomer of the title compound.[8]
Generally, heterocyclic carboxylic acids such as this are expected to be crystalline solids with relatively high melting points due to intermolecular hydrogen bonding facilitated by the carboxylic acid group.[9] Their solubility is predicted to be low in nonpolar organic solvents and higher in polar protic solvents and aqueous bases.
Experimental Protocols
3.1. Representative Synthesis of a Pyrazole Carboxylic Acid Derivative
The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[10][11] A general procedure is outlined as follows:
-
Preparation of the β-keto ester: A Claisen condensation between a ketone and an ester can be employed to generate the necessary β-dicarbonyl intermediate.
-
Reaction with Hydrazine: The β-keto ester is then reacted with a suitable hydrazine (in this case, a pyridine-substituted hydrazine or a hydrazine that allows for subsequent pyridine ring formation) in a suitable solvent such as ethanol.
-
Cyclization: The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the pyrazole ring.
-
Hydrolysis: If the synthesis results in an ester, a subsequent hydrolysis step using an acid or base is required to obtain the final carboxylic acid.
-
Purification: The final product is then purified using standard techniques such as recrystallization or column chromatography.
3.2. Determination of Physical Properties
The following are general protocols for the experimental determination of the key physical properties of a novel compound like this compound.
-
Melting Point:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range from which the sample starts to melt until it becomes completely liquid is recorded.
-
-
Solubility:
-
A small, accurately weighed amount of the compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.
-
The mixture is stirred or agitated for a set period.
-
The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, more solute is added until saturation is reached.
-
Quantitative solubility can be determined by techniques such as UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.
-
-
pKa Determination:
-
A solution of the compound is prepared in water or a mixed aqueous-organic solvent system.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized.
-
Biological Activity and Drug Discovery Workflow
4.1. General Biological Activities of Pyrazole Derivatives
While specific biological data for this compound is limited, the broader class of pyrazole derivatives is known for a wide spectrum of pharmacological activities. These include:
-
Anti-inflammatory effects: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes.[12]
-
Antimicrobial activity: Various substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal pathogens.[7]
-
Anticancer properties: Certain pyrazole derivatives have been investigated for their potential as anticancer agents, targeting various signaling pathways involved in tumor growth.[12]
-
Enzyme inhibition: The pyrazole scaffold is a common feature in many enzyme inhibitors, targeting kinases, proteases, and other enzymes.[5]
4.2. Drug Discovery and Characterization Workflow
The development of a novel compound like this compound for therapeutic applications follows a structured workflow. The diagram below illustrates the logical progression from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery and development of a novel chemical entity.
Conclusion
This compound is a heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. While there is a notable lack of published experimental data regarding its specific physical properties, its structural similarity to other biologically active pyrazole derivatives suggests it is a promising candidate for further investigation. The protocols and workflows outlined in this guide provide a framework for the systematic characterization and evaluation of this and other novel chemical entities. Further research is warranted to fully elucidate the physicochemical properties, biological activity, and potential therapeutic applications of this compound.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | C9H7N3O2 | CID 139271208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. asianpubs.org [asianpubs.org]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid
CAS Number: 374064-02-5
This technical guide provides a comprehensive overview of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document details its chemical properties, synthesis, biological activity, and experimental protocols.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 374064-02-5 | [Internal Search] |
| Molecular Formula | C₉H₇N₃O₂ | [Internal Search] |
| Molecular Weight | 189.17 g/mol | [Internal Search] |
| Appearance | Off-white to pale yellow solid | [General Knowledge] |
| Solubility | Soluble in organic solvents such as DMSO and methanol | [General Knowledge] |
Synthesis
Experimental Protocol: A General Synthesis Approach
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (Intermediate 1)
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2-acetylpyridine (1.0 equivalent) dropwise at 0°C.
-
After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
The reaction is quenched by the addition of cold dilute hydrochloric acid to neutralize the mixture.
-
The resulting precipitate, ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (Intermediate 2)
-
Suspend ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis to this compound (Final Product)
-
Dissolve ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is then acidified with dilute hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to afford this compound.
Synthesis Workflow Diagram
Caption: General synthetic workflow for this compound.
Biological Activity and Drug Development Potential
This compound has emerged as a compound of interest in drug discovery, primarily due to its activity as an inhibitor of the urate transporter 1 (URAT1).
URAT1 Inhibition and Hyperuricemia
URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the bloodstream. Overactivity of this transporter can lead to elevated levels of uric acid in the blood (hyperuricemia), a primary cause of gout. By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering its concentration in the blood. This mechanism of action makes it a promising candidate for the development of novel treatments for hyperuricemia and gout.
Quantitative Bioactivity Data
The following table summarizes the known quantitative bioactivity data for this compound. Further research is required to expand this dataset.
| Target | Assay Type | Species | IC₅₀ (µM) | Source |
| URAT-1 | Cell-based uric acid uptake | Human | 3.36 | [Internal Search] |
URAT1 Signaling Pathway in Renal Urate Reabsorption
The diagram below illustrates the role of URAT1 in the renal proximal tubule and the mechanism of its inhibition.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
Experimental Protocols for Biological Assays
This section provides a detailed methodology for a key experiment to evaluate the biological activity of this compound.
In Vitro URAT1 Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the human URAT1 transporter expressed in a cellular system.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Wild-type HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-Uric Acid
-
Test compound (this compound)
-
Known URAT1 inhibitor (e.g., probenecid, as a positive control)
-
Scintillation fluid
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Multi-well plates (24- or 48-well)
Procedure:
-
Cell Culture: Culture hURAT1-HEK293 and wild-type HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into multi-well plates at a density that ensures they reach approximately 90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Serially dilute these stock solutions in HBSS to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
Uptake Assay: a. On the day of the assay, wash the cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing the various concentrations of the test compound, positive control, or vehicle (DMSO). c. Initiate the uptake reaction by adding HBSS containing a fixed concentration of [¹⁴C]-Uric Acid (e.g., 10 µM) and the corresponding concentration of the inhibitor. d. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Quantification: a. Lyse the cells by adding the lysis buffer to each well. b. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. The specific uptake of uric acid is calculated by subtracting the radioactivity measured in the wild-type HEK293 cells (non-specific uptake) from that in the hURAT1-HEK293 cells. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
Caption: Workflow for the in vitro URAT1 inhibition assay.
Conclusion
This compound is a promising molecule in the field of drug discovery, particularly for the development of treatments for hyperuricemia and gout. Its potent inhibitory activity against the URAT1 transporter provides a clear mechanism of action. The synthetic pathway, while requiring optimization for large-scale production, is based on well-established chemical principles. Further research into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers investigating this and similar heterocyclic compounds.
A Technical Guide to the Structure Elucidaion of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive approach to the structural elucidation of the novel heterocyclic compound, 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. The methodologies detailed herein provide a robust framework for the synthesis and characterization of this and structurally related molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery, offering detailed experimental protocols and data interpretation guidelines. While specific experimental data for the title compound is not publicly available, this guide presents the expected analytical outcomes based on established principles and data from analogous structures.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of both pyrazole and pyridine moieties. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The incorporation of a pyridine ring can further modulate the compound's physicochemical properties and biological target interactions. Accurate structural confirmation is a critical first step in the exploration of its therapeutic potential. This guide provides a systematic approach to its synthesis and structural verification using modern analytical techniques.
Predicted Spectroscopic and Physical Data
The following tables summarize the predicted analytical data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~8.6 | d | 1H | Pyridine H-6 |
| ~8.0 | t | 1H | Pyridine H-4 |
| ~7.8 | d | 1H | Pyridine H-3 |
| ~7.4 | t | 1H | Pyridine H-5 |
| ~7.2 | s | 1H | Pyrazole H-4 |
| ~3.5 | br s | 1H | -NH (pyrazole) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | -COOH |
| ~150 | Pyridine C-2 |
| ~149 | Pyridine C-6 |
| ~148 | Pyrazole C-5 |
| ~145 | Pyrazole C-3 |
| ~138 | Pyridine C-4 |
| ~124 | Pyridine C-5 |
| ~121 | Pyridine C-3 |
| ~108 | Pyrazole C-4 |
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected [M+H]⁺ | Expected [M-H]⁻ |
| High-Resolution ESI-MS | 190.0617 | 188.0460 |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3100 | N-H stretch (pyrazole) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1580 | C=N and C=C stretching (aromatic rings) |
Experimental Protocols
The following sections detail the proposed experimental procedures for the synthesis and structural elucidation of this compound.
Synthesis Protocol
A plausible synthetic route involves the condensation of a pyridine-containing β-diketone with a hydrazine derivative, followed by oxidation.
3.1.1. Synthesis of Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pyrazole ester.
3.1.2. Hydrolysis to this compound
-
Dissolve the ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (1 mmol) in a mixture of ethanol (10 mL) and 2M aqueous sodium hydroxide (5 mL).
-
Heat the mixture to 60°C and stir for 2 hours.
-
After cooling, acidify the solution to pH 3-4 with 2M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the title compound.
Analytical Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire spectra on a 400 MHz NMR spectrometer.
3.2.2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Prepare a 1 mg/mL solution of the sample in methanol. Analyze using an Electrospray Ionization (ESI) source in both positive and negative ion modes.
3.2.3. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum over a range of 4000-400 cm⁻¹.
3.2.4. X-ray Crystallography
-
Grow single crystals of the compound by slow evaporation of a suitable solvent system (e.g., methanol/water, ethanol/water).
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELXS, SHELXL).
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and structure elucidation of this compound.
Caption: Synthetic workflow for this compound.
Technical Guide: Spectroscopic and Biological Insights into 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines the predicted NMR data, a comprehensive experimental protocol for acquiring such data, and explores the potential biological relevance of this molecular scaffold, including its putative role in cancer-related signaling pathways.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H6' | 8.60 - 8.70 | d | ~4.5 |
| Pyridine H3' | 8.00 - 8.10 | d | ~8.0 |
| Pyridine H4' | 7.85 - 7.95 | t | ~7.8 |
| Pyridine H5' | 7.35 - 7.45 | t | ~6.5 |
| Pyrazole H4 | 7.10 - 7.20 | s | - |
| Pyrazole NH | 13.0 - 14.0 | br s | - |
| Carboxylic Acid OH | 12.0 - 13.0 | br s | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on data from analogous structures and may vary depending on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 162.0 - 165.0 |
| Pyridine C2' | 150.0 - 152.0 |
| Pyridine C6' | 148.0 - 150.0 |
| Pyrazole C5 | 142.0 - 144.0 |
| Pyrazole C3 | 140.0 - 142.0 |
| Pyridine C4' | 137.0 - 139.0 |
| Pyridine C3' | 124.0 - 126.0 |
| Pyridine C5' | 121.0 - 123.0 |
| Pyrazole C4 | 105.0 - 107.0 |
Note: Chemical shifts are referenced to TMS at 0.00 ppm. The prediction is based on analogous compounds and computational models.
Experimental Protocols for NMR Spectroscopy
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Solvent Selection: Due to the presence of the carboxylic acid and nitrogen heterocycles, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it is capable of dissolving the compound and avoiding the exchange of the acidic protons. Deuterated methanol (CD₃OD) or chloroform (CDCl₃) with a small amount of DMSO-d₆ could also be considered.
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans.
-
Temperature: 298 K (25 °C).
Biological Significance and Signaling Pathways
Pyridinyl-pyrazole derivatives are a class of compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The structural motif of a pyridine ring linked to a pyrazole carboxylic acid core is found in molecules that act as inhibitors of various protein kinases.
Potential Mechanism of Action in Cancer
Several studies on related pyridinyl-pyrazole compounds suggest that they can function as inhibitors of key signaling proteins implicated in cancer cell proliferation, survival, and angiogenesis. These include:
-
PI3K (Phosphoinositide 3-kinase): A crucial enzyme in a signaling pathway that is often hyperactivated in cancer.
-
CDK2 (Cyclin-dependent kinase 2): A key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.
-
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that regulates cell growth, proliferation, and survival.
The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridinyl-pyrazole compound could exert its anticancer effects by inhibiting these kinases.
Caption: Hypothetical inhibition of cancer signaling pathways.
The following diagram illustrates a general workflow for the synthesis and characterization of pyridinyl-pyrazole carboxylic acids.
Caption: General experimental workflow.
References
General Spectral Features of Pyrazole Carboxylic Acids
An in-depth analysis of the 1H and 13C NMR spectra of pyrazole carboxylic acids is crucial for the structural elucidation and characterization of these important heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This guide provides a detailed overview of their NMR spectral features, supported by tabulated data and experimental protocols.
The NMR spectra of pyrazole carboxylic acids are characterized by distinct signals corresponding to the pyrazole ring protons and carbons, as well as the carboxylic acid group. The chemical shifts are significantly influenced by the position of the carboxylic acid group and other substituents on the pyrazole ring.
1H NMR Spectra:
-
Ring Protons: The protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The H3 and H5 protons are generally downfield due to the electron-withdrawing nature of the nitrogen atoms. The H4 proton usually appears more upfield.
-
N-H Proton: The N-H proton of the pyrazole ring, if present, is often broad and its chemical shift can vary significantly with solvent and concentration due to hydrogen bonding.
-
Carboxylic Acid Proton: The -COOH proton is typically a broad singlet located far downfield, often above 10 ppm.
13C NMR Spectra:
-
Ring Carbons: The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern. The carbons adjacent to the nitrogen atoms (C3 and C5) are generally deshielded and appear at lower field compared to the C4 carbon.
-
Carboxyl Carbon: The carbonyl carbon of the carboxylic acid group is characteristically found in the range of 160-180 ppm.
NMR Data of Specific Pyrazole Carboxylic Acids
To illustrate the spectral characteristics, the 1H and 13C NMR data for key pyrazole carboxylic acids are summarized below.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of Pyrazole Carboxylic Acids
| Compound | Solvent | H3 | H4 | H5 | N-H | COOH |
| Pyrazole-3-carboxylic acid | DMSO-d6 | 7.85 (d) | 6.70 (d) | - | 13.5 (br s) | 12.8 (br s) |
| Pyrazole-4-carboxylic acid | DMSO-d6 | 8.10 (s) | - | 8.10 (s) | 13.2 (br s) | 12.5 (br s) |
| Pyrazole-5-carboxylic acid | DMSO-d6 | - | 6.85 (d) | 7.70 (d) | 13.6 (br s) | 13.0 (br s) |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Pyrazole Carboxylic Acids
| Compound | Solvent | C3 | C4 | C5 | COOH |
| Pyrazole-3-carboxylic acid | DMSO-d6 | 142.5 | 110.2 | 135.8 | 163.1 |
| Pyrazole-4-carboxylic acid | DMSO-d6 | 138.9 | 115.5 | 138.9 | 164.5 |
| Pyrazole-5-carboxylic acid | DMSO-d6 | 140.1 | 108.7 | 145.3 | 162.8 |
Experimental Protocols
The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. A general protocol is outlined below.
Workflow for NMR Sample Preparation and Analysis
Caption: Workflow for NMR sample preparation and analysis.
Detailed Methodology:
-
Sample Preparation: Approximately 5-10 mg of the pyrazole carboxylic acid derivative is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, depending on solubility) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The NMR experiments are typically performed on a 400 or 500 MHz spectrometer. Standard parameters for 1H and 13C NMR acquisition are used.
-
Data Acquisition: For 1H NMR, a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is usually required due to the lower natural abundance of the 13C isotope.
-
Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra involves a logical process of correlating the observed signals with the molecular structure.
Decision Tree for Structure Confirmation
Caption: Decision tree for NMR-based structure confirmation.
This systematic approach ensures a rigorous and accurate determination of the chemical structure of pyrazole carboxylic acids, which is fundamental for their application in research and development. The provided data and protocols serve as a valuable resource for scientists working with these compounds.
Mass Spectrometry of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. Due to the limited availability of direct mass spectral data for this specific compound in the public domain, this document outlines a predictive approach to its fragmentation behavior based on established principles of mass spectrometry and the known fragmentation patterns of its constituent chemical moieties: a pyridine ring, a pyrazole ring, and a carboxylic acid group. This guide also presents a generalized experimental protocol for its analysis.
Predicted Mass Spectral Data
The analysis of this compound (Molecular Formula: C₉H₇N₃O₂, Molecular Weight: 189.17 g/mol ) via mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is expected to yield a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
Table 1: Predicted Key Mass-to-Charge Ratios (m/z) in ESI-MS
| Ion Species | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| Protonated Molecule [M+H]⁺ | 190.06 | - |
| Deprotonated Molecule [M-H]⁻ | - | 188.04 |
| Sodium Adduct [M+Na]⁺ | 212.04 | - |
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 190.06) is anticipated to proceed through several key dissociation pathways. The most likely initial fragmentation event is the loss of a neutral water molecule (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Subsequent fragmentations would likely involve the cleavage of the pyrazole and pyridine rings.
A significant fragmentation pathway for carboxylic acids involves the loss of the entire carboxyl group.[1][2] The stable aromatic nature of the pyridine and pyrazole rings suggests that the molecular ion will be relatively stable.[1] The fragmentation of pyrazole rings often involves the expulsion of HCN.
Below is a diagram illustrating the predicted fragmentation pathway.
References
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, valued for their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The specific scaffold, this compound, serves as a crucial intermediate for synthesizing more complex molecules, including potent enzyme inhibitors and receptor antagonists. The inclusion of the pyridine ring introduces a key site for hydrogen bonding and potential metabolic stability, while the pyrazole core provides a rigid and tunable framework. The carboxylic acid group offers a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the creation of amide, ester, and other libraries.[2][3]
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the fields of chemical synthesis and drug discovery.
Core Synthetic Strategies
The most prevalent and efficient method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This approach forms the basis of the primary synthetic pathway to the target molecule.
Retrosynthetic Analysis
A retrosynthetic analysis of the target scaffold reveals a straightforward disconnection at the pyrazole ring. The core structure can be traced back to a key 1,3-dicarbonyl intermediate, specifically a 4-(pyridin-2-yl)-2,4-dioxobutanoate, and hydrazine. This diketoester is, in turn, accessible via a Claisen condensation between a pyridyl ketone (2-acetylpyridine) and an oxalate ester (diethyl oxalate).
Caption: Retrosynthetic pathway for the target acid.
Primary Synthetic Route: Claisen-Knorr Synthesis
This robust two-step process is the most common method for preparing 5-substituted-pyrazole-3-carboxylates.
-
Step 1: Claisen Condensation. The synthesis begins with a base-mediated Claisen condensation between 2-acetylpyridine and diethyl oxalate. A strong base, such as sodium ethoxide (NaOEt) or lithium tert-butoxide, is used to deprotonate the α-carbon of the ketone, which then acts as a nucleophile attacking the oxalate ester.[6] This reaction forms the critical 1,3-dicarbonyl intermediate, ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate.
-
Step 2: Knorr Pyrazole Synthesis. The resulting diketoester is then reacted with hydrazine hydrate in a cyclocondensation reaction.[2] The reaction typically proceeds in a protic solvent like ethanol and may be catalyzed by a small amount of acid (e.g., glacial acetic acid). This step forms the heterocyclic pyrazole ring, yielding ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.
-
Step 3: Saponification. The final carboxylic acid is obtained through the hydrolysis of the ethyl ester, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup to protonate the carboxylate salt.
Derivatization of the Carboxylic Acid Core
The carboxylic acid functional group is readily converted into a variety of derivatives, most commonly amides and esters, to modulate the compound's physicochemical properties.[7][8]
-
Amide Formation: The most common derivatization involves forming an amide bond. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7][9] The resulting acid chloride is then reacted with a desired primary or secondary amine to furnish the corresponding amide. Alternatively, modern peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) can be used to form the amide bond directly from the carboxylic acid and amine under milder conditions.
-
Ester Formation: Esters can be synthesized by reacting the acid chloride with an alcohol or through Fischer esterification of the carboxylic acid with an alcohol under acidic catalysis.[7]
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (150 mL).
-
Base Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reactant Addition: Cool the solution to 0-5 °C using an ice bath. Add a mixture of 2-acetylpyridine (12.1 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the resulting suspension at room temperature for 12-16 hours.
-
Workup: Pour the reaction mixture into ice-cold water (300 mL) and acidify to pH 4-5 with dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol 2: Synthesis of Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
-
Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate (2.21 g, 10 mmol) in glacial acetic acid (20 mL).
-
Hydrazine Addition: Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the solution while stirring. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-water (100 mL). A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole ester.
Protocol 3: Synthesis of this compound
-
Setup: Suspend the ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (2.17 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Hydrolysis: Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 2-3 hours until the reaction is complete (as monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Precipitation: Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify with concentrated HCl until the pH is ~3-4.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.
Protocol 4: General Procedure for Amide Derivatization
-
Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend this compound (1.89 g, 10 mmol) in thionyl chloride (10 mL). Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.
-
Solvent Removal: After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent like dichloromethane or THF (30 mL) and cool to 0 °C.
-
Amine Addition: Add the desired amine (11 mmol) followed by a non-nucleophilic base such as triethylamine (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Summary of Synthetic Steps
| Reaction Step | Starting Materials | Reagents & Conditions | Time (h) | Temp (°C) | Yield (%) |
| Claisen Condensation | 2-Acetylpyridine, Diethyl oxalate | NaOEt in Ethanol | 12-16 | 0 to RT | 60-75 |
| Knorr Cyclocondensation | Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate | Hydrazine hydrate, Acetic acid | 2-4 | Reflux | 75-90 |
| Ester Hydrolysis | Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | NaOH, Ethanol/Water | 2-3 | Reflux | 85-95 |
| Amide Formation | This compound, Amine | 1. SOCl₂, DMF (cat.) 2. Triethylamine | 6-15 | 0 to RT | 50-85 |
Yields are typical and may vary based on the specific substrate and reaction scale.
Visualizations
Caption: Core synthetic pathway to the target acid.
Caption: Derivatization pathways from the core acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
The Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. This technical guide provides a comprehensive overview of modern synthetic methodologies, key therapeutic applications with associated quantitative data, and detailed experimental protocols for the discovery and development of novel pyrazole-based compounds.
I. Modern Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring has progressed from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies. These advancements provide improved yields, greater regioselectivity, and access to a wider chemical space.[4][5]
Classical Synthesis: Cyclocondensation Reactions (Knorr Synthesis)
The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis.[6][7][8] This approach remains a fundamental and versatile strategy for creating a variety of substituted pyrazoles.
Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole [2][9]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Buchner funnel and rinse the collected solid with a small amount of water.
-
Allow the product to air dry.
-
Characterize the final product by determining its mass, percent yield, melting point, and by running a TLC (100% ethyl acetate mobile phase) and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.
-
[3+2] Cycloaddition Reactions
A powerful and highly regioselective method for forming the five-membered pyrazole ring is the 1,3-dipolar cycloaddition reaction.[10][11] This typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile).[12][13]
Experimental Protocol: 1,3-Dipolar Cycloaddition of a Diazo Compound with an Alkyne [14][15]
-
Materials:
-
Aldehyde (1.0 equiv)
-
Tosylhydrazide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Methanol
-
Dichloromethane
-
-
Procedure:
-
Dissolve the aldehyde (1.0 equiv) and tosylhydrazide (1.0 equiv) in methanol and stir at room temperature for 1-2 hours to form the tosylhydrazone in situ.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting tosylhydrazone and the terminal alkyne (1.2 equiv) in dichloromethane.
-
Add triethylamine (2.0 equiv) to the mixture and stir at room temperature. The triethylamine facilitates the in-situ generation of the diazo compound from the tosylhydrazone.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted pyrazole.
-
Characterize the purified product using NMR spectroscopy and mass spectrometry.
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of pyrazoles.[9][15][16]
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines [16][17]
-
Materials:
-
Aryl hydrazine hydrochloride (2 mmol)
-
3-Aminocrotononitrile or an α-cyanoketone (2 mmol)
-
1 M Hydrochloric acid (5 mL)
-
Microwave reactor vials and caps
-
-
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile or the α-cyanoketone (2 mmol).
-
Add 1 M hydrochloric acid (5 mL) to the vial.
-
Seal the vial with a microwave vial cap using a crimper tool.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120°C) for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the pure 1-aryl-1H-pyrazole-5-amine.
-
Characterize the product by standard analytical techniques.
-
II. Quantitative Data on Bioactive Pyrazole Compounds
The versatility of the pyrazole scaffold has led to the development of numerous potent and selective inhibitors for various therapeutic targets. The following tables summarize key quantitative data for representative pyrazole derivatives.
Table 1: Pyrazole Derivatives as Anti-inflammatory Agents (COX-2 Inhibitors)
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 15 | 0.04 | 375 | [18] |
| Phenylbutazone | Non-selective | Non-selective | ~1 | [18] |
| SC-558 | >1900 | 0.0053 | >358,490 | [18] |
| Pyrazolone Derivative 6b | - | - | - | [6][19] |
| Pyrazolone Derivative 9b | - | - | - | [6][19] |
| Pyrazole-thiourea hybrid PYZ10 | - | 0.0000283 | - | [5][20] |
| Pyrazole-thiourea hybrid PYZ11 | - | 0.0002272 | - | [5][20] |
| Triarylpyrazoline PYZ12 | - | - | - | [5][20] |
| Triarylpyrazoline PYZ13 | - | - | - | [5][20] |
| Pyrazole derivative PYZ31 | - | 0.01987 | - | [5][20] |
Note: Some compounds showed high anti-inflammatory activity, but specific IC50 values were not available in the cited literature.
Table 2: Pyrazole Derivatives as Anticancer Agents
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference(s) |
| Pyrazole-based hybrid 17a | A549 (Lung) | 4.47 | - | [15] |
| Pyrazole-based hybrid 17b | A549 (Lung) | 3.46 | - | [15] |
| Pyrazolo[1,5-a]pyrimidine 34d | HeLa (Cervical) | 10.41 | - | [15] |
| Pyrazolo[1,5-a]pyrimidine 34d | DU-145 (Prostate) | 10.77 | - | [15] |
| Pyrano[2,3-c]pyrazole 50h | 786-0 (Renal) | 9.9 (µg/mL) | - | [15] |
| Pyrano[2,3-c]pyrazole 50h | MCF-7 (Breast) | 31.87 (µg/mL) | - | [15] |
| Pyrazole derivative 6 | HCT116 (Colon) | 0.39 | Aurora A kinase | [21] |
| Pyrazole derivative 6 | MCF7 (Breast) | 0.46 | Aurora A kinase | [21] |
| Pyrazole derivative 22 | A549 (Lung) | 0.247 | CDK | [21] |
| Pyrazole derivative 22 | HCT116 (Colon) | 0.315 | CDK | [21] |
| Pyrazole derivative 22 | MCF7 (Breast) | 0.924 | CDK | [21] |
| Pyrazole derivative 22 | NCI-H460 (Lung) | 0.209 | CDK | [21] |
| Pyrazole derivative 22 | U87MG (Glioblastoma) | 0.192 | CDK | [21] |
| Pyrazolyl tetrazole acetic acid 5c | HT-29 (Colon) | 6.43 | VEGFR-2 | [3] |
| Pyrazolyl tetrazole acetic acid 5c | PC-3 (Prostate) | 9.83 | VEGFR-2 | [3] |
| Pyrazole derivative 11a | HeLa (Cervical) | micromolar range | - | [5] |
| Pyrazole derivative 11a | MCF7 (Breast) | micromolar range | - | [5] |
| Pyrazole derivative 11a | SKOV3 (Ovarian) | micromolar range | - | [5] |
| Pyrazole derivative 11a | SKMEL28 (Melanoma) | micromolar range | - | [5] |
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in the discovery of novel pyrazole compounds is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazole derivatives and a general experimental workflow.
Caption: General workflow for the discovery and development of novel pyrazole compounds.
Caption: Mechanism of action of Celecoxib on the COX-2 signaling pathway.[1][2]
Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole-based inhibitor.[1]
IV. Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery and development. Advances in synthetic methodologies, including classical, cycloaddition, and microwave-assisted techniques, have enabled the creation of vast and diverse libraries of pyrazole-containing compounds. The quantitative data presented herein underscore the potential of these compounds to selectively and potently modulate key biological targets implicated in inflammation and cancer. The detailed experimental protocols and visual representations of signaling pathways and workflows provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the continued exploration and optimization of this remarkable heterocyclic core for the creation of next-generation therapeutics.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Spectroscopic Characterization of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The unique chemical properties and diverse biological activities of substituted pyrazoles necessitate thorough analytical validation, for which spectroscopic methods are indispensable.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of pyrazole derivatives. Both ¹H and ¹³C NMR are routinely used to ascertain the substitution pattern on the pyrazole ring and to confirm the identity of various functional groups.[1]
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative pyrazole derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃ [2]
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |
| Note: Chemical shifts are dependent on the solvent and the specific substituents on the pyrazole ring.[2] |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃
| Compound/Substituent | C-3 | C-4 | C-5 | Other Carbons |
| 3,5-Dimethylpyrazole | 148.0 | 105.5 | 148.0 | 13.5 (CH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | 155.0 | 85.0 | 140.0 | 129.0, 128.5, 125.0 (Ar-C), 14.0 (CH₃) |
| 4-Nitro-1-phenylpyrazole | 140.0 | 120.0 | 130.0 | 139.0, 129.5, 128.0, 122.0 (Ar-C) |
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence chemical shifts. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Data Acquisition:
-
Acquire the spectrum with a spectral width of 10-15 ppm.
-
Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz).
-
Use a broader spectral width of 200-250 ppm.
-
Employ a pulse angle of 45° and a relaxation delay of 2-5 seconds.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required.[2]
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in pyrazole derivatives by measuring the absorption of infrared radiation.[4]
Characteristic absorption bands can confirm the presence of the pyrazole ring and its substituents.
Table 3: Characteristic FT-IR Absorption Bands for Substituted Pyrazoles [2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Description |
| N-H stretch (unsubstituted at N1) | 3100 - 3500 | Broad band, indicating hydrogen bonding |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C=N stretch (ring) | 1580 - 1650 | Medium |
| C=C stretch (ring) | 1400 - 1600 | Medium to weak |
| C=O stretch (e.g., in carboxylates) | 1700 - 1750 | Strong absorption |
| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Asymmetric and symmetric stretching, respectively |
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid pyrazole compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent disk using a hydraulic press.[2]
-
Nujol Mull: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate by evaporating the solvent.
-
-
Data Acquisition: Place the prepared sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups within the molecule.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole molecule and any conjugated systems.[4] The wavelength of maximum absorption (λmax) is a key parameter obtained from this technique.
The position and intensity of absorption bands are influenced by the substituents on the pyrazole ring and the solvent.
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Representative Pyrazole Derivatives
| Compound/Substituent | λmax (nm) in Ethanol | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Pyrazole | 210 | ~4,000 |
| 4-Nitro-1-phenylpyrazole | 310 | ~15,000 |
| Azo-substituted pyrazoles | 320 - 360 | Varies with substitution |
Note: These are approximate values and can vary based on specific molecular structures and solvent polarity.[5]
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a precisely known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[4]
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.
-
Record the absorption spectrum over a specific wavelength range, for example, 200-400 nm.[4]
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Caption: Workflow for FT-IR and UV-Vis Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of pyrazole derivatives.[4] It also provides valuable structural information through the analysis of fragmentation patterns.[4][6]
The fragmentation of the pyrazole ring and its substituents can provide insights into the connectivity of the molecule.[4] Common fragmentation patterns involve the cleavage of substituent groups and the rupture of the pyrazole ring itself.
Table 5: Common Fragment Ions in Mass Spectra of Pyrazole Derivatives
| Ion Type | Description |
| [M]⁺ | Molecular ion, gives the molecular weight. |
| [M-H]⁺ | Loss of a hydrogen atom. |
| [M-R]⁺ | Loss of a substituent group (R). |
| Ring Cleavage Products | Various smaller fragments resulting from the breakdown of the pyrazole ring. |
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4] For direct infusion, the sample solution should be filtered.[4]
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural features of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[4]
Caption: Workflow for Mass Spectrometry Analysis.
References
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Biological Activity of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid Derivatives as Kinase Inhibitors
For Research Use Only.
Introduction
The 5-pyridin-2-yl-1H-pyrazole-3-carboxylic acid scaffold represents a promising heterocyclic core in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Pyridine and pyrazole moieties are prevalent in many clinically approved kinase inhibitors, valued for their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This document provides an overview of the biological activity of derivatives of this compound as kinase inhibitors, along with detailed protocols for their evaluation.
Biological Activity: Kinase Inhibition
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several important kinase targets, including Aurora kinases and Leucine-Rich Repeat Kinase 2 (LRRK2).
Aurora Kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[2]
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease.[3]
The inhibitory activities of representative pyridinyl-pyrazole derivatives against these kinases are summarized in the table below.
Data Presentation
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay | Reference |
| AT9283 | Aurora A / Aurora B | ≈ 3 | HCT116 | Growth Inhibition | [4] |
| Compound 15y | TBK1 | 0.2 | - | in vitro | [5] |
| Compound 6 | Aurora A | 160 | HCT116, MCF7 | Antiproliferative | [6] |
| MLN8237 | Aurora A | - | HeLa, U2OS, hTERT-RPE1 | Selective Inhibition | [7] |
| GSK1070916 | Aurora B | - | HeLa, U2OS, hTERT-RPE1 | Selective Inhibition | [7] |
| Compound 8 | G2019S-LRRK2 | 15 | - | in vitro | [8] |
| Compound 26 | LRRK2 G2019S | - | HEK293 | pSer935 Inhibition | [9] |
| Compound 32 | LRRK2 G2019S / WT | 120 / 190 | HEK293 | pSer935 Inhibition | [9] |
Signaling Pathways
The following diagrams illustrate the signaling pathways involving Aurora kinases and LRRK2, highlighting their roles in cellular processes.
Caption: Aurora Kinase Signaling Pathway in Cell Cycle Progression.
Caption: LRRK2 Signaling Pathway in Cellular Processes.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, LRRK2)
-
Kinase-specific substrate (e.g., LRRKtide for LRRK2)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).
-
Add 2 µL of the kinase solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.[10]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[10]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cellular Assay for LRRK2 Inhibition (pSer935 LRRK2 Assay)
This protocol describes a method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at Serine 935.
Principle: Inhibition of LRRK2 kinase activity in cells leads to a decrease in the autophosphorylation of LRRK2 at Ser935. This can be quantified using an immunoassay.
Materials:
-
HEK293 cells overexpressing LRRK2 (WT or mutant)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer
-
Primary antibody against phospho-Ser935 LRRK2
-
Primary antibody against total LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293-LRRK2 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pSer935-LRRK2.
-
Normalize the pSer935 signal to the total LRRK2 signal (determined by stripping and re-probing the membrane with a total LRRK2 antibody) or a loading control (e.g., GAPDH).
-
Calculate the percent inhibition of LRRK2 phosphorylation for each compound concentration and determine the cellular IC50 value.
-
Experimental Workflow
Caption: General workflow for the evaluation of kinase inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
Application Notes and Protocols: 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and antitumor properties. Structurally, this compound features a pyrazole ring, a carboxylic acid group, and a pyridine ring, suggesting its potential to interact with various biological targets. This document provides an overview of the potential mechanisms of action for this compound based on the activities of structurally related compounds, along with detailed protocols for investigating these potential activities.
Potential Mechanisms of Action
Based on the biological activities of analogous compounds, two primary potential mechanisms of action for this compound are proposed: inhibition of carbonic anhydrases and inhibition of urate transporter 1 (URAT-1).
Carbonic Anhydrase Inhibition
Structurally similar 5-Aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII.[1] These enzymes play a crucial role in pH regulation and are implicated in various physiological and pathological processes, including cancer. CA IX is a tumor-associated isoform that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.
Signaling Pathway:
The expression of Carbonic Anhydrase IX (CA IX) is primarily regulated by the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[2][3] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it activates the transcription of target genes, including CA9. CA IX, a transmembrane enzyme, then catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which is advantageous for tumor cell survival and invasion.[2][4]
Urate Transporter 1 (URAT-1) Inhibition
Compounds with a similar pyrazole-pyridine scaffold, such as 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids, have been shown to be inhibitors of the urate transporter 1 (URAT-1).[3] URAT-1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the blood. Inhibition of URAT-1 is a therapeutic strategy for treating hyperuricemia and gout.
Mechanism in Renal Proximal Tubule:
URAT-1 is located on the apical membrane of proximal tubule cells in the kidney. It functions as an anion exchanger, reabsorbing uric acid from the tubular lumen in exchange for intracellular anions like lactate. Inhibitors of URAT-1 block this reabsorption, leading to increased excretion of uric acid in the urine and a reduction of uric acid levels in the blood.[5]
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of this compound against potential targets, based on data reported for structurally similar compounds. Note: These values are for illustrative purposes and require experimental validation for the specific compound.
| Target Enzyme/Transporter | Assay Type | Parameter | Hypothetical Value | Reference Compound(s) |
| Human Carbonic Anhydrase IX | Stopped-flow CO₂ Hydration | Kᵢ (µM) | 5 - 20 | 5-Aryl-1H-pyrazole-3-carboxylic acids |
| Human Carbonic Anhydrase XII | Stopped-flow CO₂ Hydration | Kᵢ (µM) | 10 - 50 | 5-Aryl-1H-pyrazole-3-carboxylic acids |
| Human URAT-1 | [¹⁴C]-Uric Acid Uptake | IC₅₀ (µM) | 1 - 10 | 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids |
Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol is adapted from methods used to assess the inhibition of carbonic anhydrase activity.
Principle: The assay measures the catalytic hydration of carbon dioxide by carbonic anhydrase. The resulting production of protons leads to a pH change in a buffered solution, which is monitored spectrophotometrically using a pH indicator. The rate of this reaction is measured in the presence and absence of the test compound to determine its inhibitory activity.
Materials:
-
Stopped-flow spectrophotometer
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol red pH indicator solution
-
Purified human carbonic anhydrase IX or XII
-
This compound (dissolved in DMSO)
-
CO₂-saturated water
-
Acetazolamide (standard CA inhibitor)
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM HEPES buffer (pH 7.5) containing a suitable concentration of phenol red.
-
Prepare a stock solution of the purified human carbonic anhydrase isoform in the HEPES buffer.
-
Prepare serial dilutions of this compound and the standard inhibitor (acetazolamide) in DMSO. The final DMSO concentration in the assay should be below 1%.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water at 4°C.
-
-
Assay Performance:
-
In the stopped-flow instrument, one syringe will contain the enzyme solution and the other will contain the CO₂-saturated water with the pH indicator.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of the test compound or DMSO (vehicle control) for 15 minutes at room temperature.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Protocol 2: URAT-1 Inhibition Assay ([¹⁴C]-Uric Acid Uptake Assay)
This protocol describes a cell-based assay to measure the inhibition of URAT-1-mediated uric acid uptake.
Principle: HEK293 cells stably expressing human URAT-1 are used to measure the uptake of radiolabeled uric acid. The reduction in uric acid uptake in the presence of the test compound is quantified to determine its inhibitory potency.
Materials:
-
HEK293 cells stably transfected with human URAT-1 (hURAT1-HEK293)
-
Mock-transfected HEK293 cells (for background control)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
[¹⁴C]-Uric acid
-
This compound (dissolved in DMSO)
-
Benzbromarone or probenecid (standard URAT-1 inhibitors)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and liquid scintillation counter
Experimental Workflow:
Procedure:
-
Cell Culture:
-
Seed hURAT1-HEK293 and mock-transfected HEK293 cells into 24-well plates and grow to confluence.
-
-
Assay Performance:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells with 200 µL of HBSS containing various concentrations of this compound, a standard inhibitor, or DMSO (vehicle control) for 15 minutes at 37°C.
-
Initiate uric acid uptake by adding 200 µL of HBSS containing [¹⁴C]-uric acid (final concentration, e.g., 10 µM) to each well.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
-
Measurement and Data Analysis:
-
Lyse the cells by adding 500 µL of lysis buffer to each well.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM).
-
Determine the protein concentration in each well to normalize the CPM values.
-
Calculate the specific uptake by subtracting the CPM in mock-transfected cells from the CPM in hURAT1-HEK293 cells.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
This compound represents a molecule of interest for further investigation due to the established biological activities of related pyrazole and pyridine-containing compounds. The potential to inhibit carbonic anhydrase IX/XII or URAT-1 suggests possible applications in oncology or the treatment of hyperuricemia. The protocols provided herein offer a framework for the experimental validation of these potential mechanisms of action. Further studies are warranted to elucidate the precise biological targets and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid as an enzyme inhibitor. Based on the known activities of structurally related pyrazole carboxylic acid derivatives, this document outlines potential enzyme targets, summarizes available quantitative data for analogous compounds, and provides detailed experimental protocols for assessing inhibitory activity. Furthermore, relevant signaling pathways are described and visualized to provide a broader context for the potential therapeutic applications of this compound.
Potential Enzyme Targets
While specific inhibitory data for this compound is not extensively available in the current literature, the broader class of pyrazole and pyridinyl-pyrazole derivatives has demonstrated inhibitory activity against several key enzyme families. This suggests that this compound may also target these enzymes.
-
Bacterial Enzymes: A notable potential target is N-Succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a crucial enzyme in the bacterial lysine and peptidoglycan biosynthesis pathway. Inhibition of DapE could lead to the development of novel antibiotics.
-
Carbonic Anhydrases (CAs): Pyrazole-containing compounds have been investigated as inhibitors of various carbonic anhydrase isoforms.[1] CAs are metalloenzymes that play a critical role in pH regulation and CO2 homeostasis, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[1][2]
-
Acetylcholinesterase (AChE): Derivatives of pyrazole have shown inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.[3]
-
Viral Proteases: The pyrazole scaffold has been identified as a core structure in inhibitors of viral proteases, such as the Dengue virus NS2B/NS3 protease.[4] This protease is essential for viral replication, making it a key target for antiviral drug development.[4][5]
Quantitative Data Summary
| Compound/Analog | Target Enzyme | Inhibition Data | Reference |
| 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyridin-2-yl)acetamide | N-Succinyl-L,L-diaminopimelic acid desuccinylase (DapE) from Haemophilus influenzae | 85.7% inhibition at 100 µM | |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | Human Carbonic Anhydrases IX and XII | Kᵢ values in the range of 4-50 µM | [6] |
| Pyrazole-based inhibitors | Meprin α and β (Metalloenzymes) | Potent pan-meprin inhibitors identified | [7] |
| Fluorinated 3-pyridyl-substituted 1H-pyrazol-5-amine | Thrombin | IC50 = 1.3 nM | [8] |
Note: The data presented for DapE is for a structurally similar compound and should be considered as indicative of the potential activity of this compound. Further experimental validation is required.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against its potential enzyme targets.
This protocol is adapted from a standard p-nitrophenyl acetate (p-NPA) hydrolysis assay.
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Tris-HCl buffer + 20 µL p-NPA solution.
-
Control (No Inhibitor): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL hCA II solution.
-
Inhibitor: 158 µL Tris-HCl buffer + 2 µL of inhibitor dilution + 20 µL hCA II solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 20 µL of p-NPA solution to all wells except the blank.
-
Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of p-NPA hydrolysis. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
This colorimetric assay is based on the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of ATCI in deionized water.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the inhibitor dilution (or DMSO for control) to the respective wells.
-
Add 10 µL of AChE solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells.
-
Measurement: Measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the reaction rate and determine the percent inhibition and IC50 value.
This assay utilizes a fluorogenic peptide substrate that is cleaved by the protease.
Materials:
-
Recombinant Dengue Virus NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris, pH 8.5, 20% glycerol, 1 mM CHAPS)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the NS2B/NS3 protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer to a final volume of 100 µL per well.
-
Add the inhibitor dilution (or DMSO for control).
-
Add the NS2B/NS3 protease solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes.
-
Reaction Initiation: Add the fluorogenic substrate to all wells.
-
Measurement: Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time.
-
Data Analysis: Determine the initial reaction velocities and calculate the percent inhibition and IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the biological pathways in which the potential target enzymes operate is crucial for elucidating the mechanism of action of this compound.
Carbonic anhydrases are key players in maintaining cellular pH homeostasis by catalyzing the reversible hydration of carbon dioxide.[9] Inhibition of CAs can disrupt this balance, which is a therapeutic strategy in various diseases.[2]
Caption: Inhibition of Carbonic Anhydrase disrupts pH regulation.
Acetylcholinesterase terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.[3][10]
Caption: AChE inhibition enhances cholinergic signaling.
The Dengue virus NS2B/NS3 protease is a viral enzyme complex essential for cleaving the viral polyprotein into functional viral proteins, a critical step in the viral replication cycle.[4][11]
Caption: Inhibition of NS2B/NS3 protease blocks viral replication.
N-Succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a metalloenzyme that catalyzes a key step in the biosynthesis of lysine and meso-diaminopimelic acid (m-DAP), an essential component of the peptidoglycan cell wall in many bacteria.[12][13]
Caption: DapE inhibition disrupts bacterial cell wall synthesis.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the activity of analogous compounds, it is a candidate for targeting a range of enzymes with therapeutic relevance, including bacterial DapE, human carbonic anhydrases, acetylcholinesterase, and viral proteases.
Future research should focus on:
-
Synthesis and Purification: Chemical synthesis and purification of this compound to enable direct biological testing.
-
In Vitro Enzyme Inhibition Assays: Performing the detailed protocols outlined above to determine the IC50 and Ki values of the compound against the panel of potential enzyme targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to identify key structural features that enhance potency and selectivity.
-
Cell-based and In Vivo Studies: For promising lead compounds, advancing to cell-based assays and in vivo models to evaluate efficacy and safety.
These application notes provide a foundational framework for initiating research into the enzyme inhibitory properties of this compound, with the ultimate goal of developing novel therapeutic agents.
References
- 1. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
Application Notes and Protocols for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid and its derivatives are emerging as a significant class of heterocyclic compounds in medicinal chemistry. The pyrazole nucleus is a common scaffold in numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. The incorporation of a pyridine ring can further enhance the therapeutic potential of these compounds. This document provides detailed protocols for relevant in vitro assays to investigate the biological activity of this compound and its analogs, focusing on their potential as inhibitors of urate transporter 1 (URAT-1) and carbonic anhydrases (CAs).
Target-Based in vitro Assays
Urate Transporter 1 (URAT-1) Inhibition Assay
Urate transporter 1 (URAT-1) is a key protein involved in the reabsorption of uric acid in the kidneys. Its inhibition is a therapeutic strategy for the treatment of hyperuricemia and gout. A related compound, 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid, has been identified as a URAT-1 inhibitor.
Quantitative Data for a Structurally Related URAT-1 Inhibitor
| Compound | Target | Assay Type | Endpoint | Value (µM) | Reference |
| Compound 18 (a 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid derivative) | URAT-1 | Cell-based | IC50 | 3.36 | [1] |
Experimental Protocol: Cell-based URAT-1 Inhibition Assay
This protocol describes a method to assess the inhibitory activity of test compounds on URAT-1 transporter function in a human embryonic kidney (HEK293) cell line stably expressing human URAT-1.
Materials and Reagents:
-
HEK293 cells stably transfected with human URAT-1 (HEK-hURAT1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS)
-
[¹⁴C]-Uric acid
-
Scintillation cocktail
-
Test compound (this compound)
-
Reference inhibitor (e.g., Lesinurad)
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK-hURAT1 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the assay should be less than 0.5%.
-
Assay:
-
Wash the cells twice with pre-warmed PBS.
-
Add 100 µL of PBS containing the test compound at various concentrations to each well and incubate for 15 minutes at 37°C.
-
Add 10 µL of [¹⁴C]-Uric acid (final concentration 10 µM) to each well and incubate for a further 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 50 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for URAT-1 Inhibition Assay
Caption: Workflow for the cell-based URAT-1 inhibition assay.
Carbonic Anhydrase (CA) Inhibition Assay
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered therapeutic targets. 5-Aryl-1H-pyrazole-3-carboxylic acids have been shown to selectively inhibit these isoforms.[2][3]
Quantitative Data for Structurally Related CA Inhibitors
| Compound Class | Target | Assay Type | Endpoint | Value Range (µM) | Reference |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA I, II, IX, XII | Stopped-flow CO₂ hydrase assay | Ki | 4-50 | [3] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This protocol measures the inhibition of CA-catalyzed CO₂ hydration by monitoring the change in pH using a stopped-flow spectrophotometer.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (0.1 M)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Test compound (this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare a stock solution of the hCA enzyme in HEPES buffer.
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
-
Assay Mixture Preparation:
-
Prepare the assay buffer containing HEPES, sodium sulfate, and phenol red.
-
Add the enzyme and the test compound at various concentrations to the assay buffer.
-
-
Stopped-Flow Measurement:
-
Equilibrate the two syringes of the stopped-flow instrument at 25°C. One syringe contains the enzyme-inhibitor mixture, and the other contains the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
Record the initial rate of the reaction (the slope of the absorbance change over time).
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration (CO₂) and Km is the Michaelis-Menten constant for the enzyme.
-
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of CAIX in tumor hypoxia and its inhibition.
Conclusion
The provided protocols for URAT-1 and carbonic anhydrase inhibition assays offer robust methods to evaluate the in vitro activity of this compound and its analogs. These assays are crucial for the initial screening and characterization of novel therapeutic agents targeting hyperuricemia and cancer. The data generated from these experiments will be instrumental in guiding further lead optimization and preclinical development. It is important to note that the quantitative data presented is for structurally related compounds and serves as a benchmark for evaluating new derivatives within this chemical class.
References
- 1. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of Pyrazole Carboxylic Acid Derivatives: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them promising candidates for drug development.[1][2] In vivo studies are a critical step in evaluating the therapeutic potential and safety of these derivatives. This document provides detailed application notes and experimental protocols for conducting in vivo studies of pyrazole carboxylic acid derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.
Formulation Strategies for In Vivo Administration
A significant challenge in the in-vivo evaluation of many pyrazole-based compounds is their poor aqueous solubility.[1] Proper formulation is essential to ensure adequate bioavailability and meaningful experimental outcomes.
Table 1: Example Formulations for In Vivo Studies of Pyrazole Compounds
| Administration Route | Formulation Composition | Notes |
| Oral (p.o.) | 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline | A common vehicle for poorly water-soluble compounds.[1] |
| Intravenous (i.v.) | 5-10% DMSO, Propylene Glycol (PG), PEG400, Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline (0.9% NaCl) or 5% dextrose in water (D5W) | Requires sterile and clear solutions. The final concentration of DMSO should be minimized.[1] |
Protocol for Preparation of Oral Formulation
-
Initial Solubilization: Dissolve the pyrazole carboxylic acid derivative in DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution.[1]
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition to ensure a homogenous mixture.[1]
-
Final Dilution: Add sterile saline to reach the final desired volume and concentration. Vortex until a clear and homogenous solution is obtained.[1]
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C and visually inspect for any precipitation before administration.[1]
Anticancer Activity
Several pyrazole carboxylic acid derivatives have demonstrated potent anti-proliferative activity against a range of tumor cell lines.[3][4] In vivo studies are crucial to validate their efficacy in a physiological system.
Table 2: In Vivo Anticancer Activity of a Pyrazole Carboxylic Acid Derivative
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Mechanism of Action |
| Compound 14 (a 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative) | Mice | Orally bioavailable | Potent anti-proliferative activity against a distinct and select set of cancer cell types. | Cell cycle arrest at the G0/G1 interphase.[3] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture: Culture a human cancer cell line of interest (e.g., B-cell lymphoma cell line BJAB) under standard conditions.[3]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment: Randomize mice into control and treatment groups. Administer the pyrazole carboxylic acid derivative (formulated as described above) orally or via the desired route at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Anti-inflammatory Activity
Pyrazole derivatives have shown significant anti-inflammatory activity, with some compounds exhibiting efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[5][6]
Table 3: In Vivo Anti-inflammatory Activity of Pyrazolylthiazole Carboxylic Acids
| Compound | Edema Inhibition (%) after 3h | Reference Drug (Indomethacin) Inhibition (%) |
| 1p (R=Cl, R¹=Cl) | 93.06 | 91.32 |
| 2c (R=H, R¹=F) | 89.59 | 91.32 |
| 2n (R=Cl, R¹=OCH₃) | 89.59 | 91.32 |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating acute inflammation.[5]
-
Animals: Use Wistar rats or albino mice.[7]
-
Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.
-
Drug Administration: Administer the pyrazole carboxylic acid derivative or the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Antimicrobial Activity
Pyrazole carboxylic acid derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[2][8][9]
Table 4: In Vitro Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (μg/mL) | Reference Drug (Ciprofloxacin) MIC (μg/mL) |
| Nitro group-containing derivative | Bacillus cereus | 128 | - |
| 2h (R=OCH₃, R¹=Cl) | Gram-positive bacteria | 6.25 | 6.25 |
| Hydrazone derivative (20) | Acinetobacter baumannii | 4 | - |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: In Vivo Murine Systemic Infection Model
-
Bacterial Culture: Grow the pathogenic bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Animals: Use a suitable mouse strain (e.g., BALB/c mice).
-
Infection: Infect the mice intraperitoneally with a lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: Administer the pyrazole carboxylic acid derivative at different doses via a suitable route (e.g., oral, intravenous) at specific time points post-infection. A control group should receive the vehicle.
-
Monitoring: Monitor the survival of the mice over a period of time (e.g., 7-14 days).
-
Bacterial Load Determination (Optional): At specific time points, euthanize a subset of mice from each group and determine the bacterial load in various organs (e.g., spleen, liver, kidneys) by plating homogenized tissue on appropriate agar plates.
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare the bacterial loads between the treated and control groups.
These application notes and protocols provide a framework for the in vivo investigation of pyrazole carboxylic acid derivatives. Researchers should adapt these methodologies to their specific compounds and research questions, ensuring compliance with all relevant animal welfare regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of both a pyridine and a pyrazole ring, make it an attractive starting point for the design and synthesis of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. The addition of a pyridine ring can further enhance pharmacological properties by providing a key site for hydrogen bonding and modulating physicochemical characteristics like solubility and bioavailability.
These application notes provide an overview of the therapeutic potential of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.
Therapeutic Applications and Mechanism of Action
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily by acting as inhibitors of key enzymes involved in disease pathogenesis.
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented, with many compounds exerting their effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and migration.
-
Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth.[1][2] Pyrazole-containing compounds have been designed as potent JAK inhibitors.[1][2] By blocking the activity of JAKs, these compounds can inhibit the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of genes involved in cell proliferation and survival.[2][]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been developed as CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.
-
Other Kinase Targets: The versatility of the pyrazole scaffold allows for its adaptation to target other kinases implicated in cancer, such as ALK5.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
-
Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Pyrazole-containing compounds, most notably Celecoxib, have been successfully developed as selective COX-2 inhibitors, offering a better safety profile compared to non-selective NSAIDs.[5] The design of this compound derivatives can be tailored to achieve potent and selective COX-2 inhibition.[5][6]
Data Presentation: Biological Activity of Structurally Related Pyrazole Derivatives
The following tables summarize the biological activity of various pyrazole derivatives that are structurally related to this compound, highlighting their potential as templates for new drug candidates.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Biological Target | IC50/Activity | Reference |
| 4-Amino-(1H)-pyrazole derivatives | PC-3, HEL, K562, MCF-7, MOLT4 | JAK1, JAK2, JAK3 | 3.4 nM, 2.2 nM, 3.5 nM (for compound 3f) | [2] |
| Pyrazole-based derivatives | HCT116, MCF7 | Aurora A kinase | 0.39 µM, 0.46 µM |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Assay | Biological Target | IC50/Activity | Reference |
| Hybrid pyrazole analogues | In vitro COX inhibition | COX-1 | 45.23–204.51 μM | [5] |
| Hybrid pyrazole analogues | In vitro COX inhibition | COX-2 | 1.79–9.63 μM | [5] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | In vitro COX-2 inhibition | COX-2 | 2.35 to 3.34 µM | [4] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the core scaffold and its subsequent derivatization to amides.
A. Synthesis of this compound
A common route to synthesize the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the title compound, a plausible route involves the reaction of a pyridinyl-substituted β-ketoester with hydrazine, followed by hydrolysis of the resulting ester. A general procedure is outlined below, which may require optimization for this specific target.
-
Step 1: Synthesis of a Pyridinyl-β-ketoester. (This is a precursor and its synthesis is not detailed here but can be achieved through various organic chemistry methods).
-
Step 2: Cyclization to form the Pyrazole Ring.
-
Dissolve the pyridinyl-β-ketoester (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole ester by recrystallization or column chromatography.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
Dissolve the pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution (2 M).
-
Stir the mixture at room temperature or gentle heat (50-60 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
B. Synthesis of Amide Derivatives
-
Step 1: Activation of the Carboxylic Acid.
-
Suspend this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 1-Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Step 2: Amide Bond Formation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
-
Protocol 2: In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema Assay
This is a standard and widely used model to evaluate the anti-inflammatory activity of new compounds.[10][11][12][13][14]
-
Animals:
-
Use male Wistar rats or Swiss albino mice weighing 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound orally or intraperitoneally at a predetermined dose.
-
The control group should receive the vehicle only.
-
A standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen) should be used as a positive control.
-
-
Induction of Inflammation:
-
One hour after the administration of the test compound, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Screening of Pyrazole-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous clinically successful drugs.[1][2] Pyrazole-based compounds are particularly prominent as inhibitors of protein kinases, a class of enzymes that are critical regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[2] This document provides a comprehensive guide for the preliminary screening and evaluation of novel pyrazole-based inhibitors, outlining a systematic workflow, detailed experimental protocols, and methods for data interpretation.
Key Signaling Pathways Targeted by Pyrazole Inhibitors
Pyrazole-based inhibitors have been successfully developed to target a wide range of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Bruton's tyrosine kinase (BTK).[1][3] Understanding the specific pathways these inhibitors target is crucial for designing relevant experiments and interpreting results. A common target is the JAK/STAT signaling pathway, which is central to immune response and cell growth.[1][3]
References
Application of Pyrazole Compounds in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrazole-containing compounds in medicinal chemistry, with a focus on their therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and neurological agents. Detailed experimental protocols for key assays and quantitative data on the biological activity of representative compounds are presented to facilitate further research and drug development.
Introduction to Pyrazole in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to serve as a versatile scaffold in the design of bioactive molecules.[1][2][3][4] Pyrazole derivatives can act as both hydrogen bond donors and acceptors, enabling them to interact with various biological targets.[1][5] The synthetic accessibility and the possibility of diverse substitutions on the pyrazole ring have led to the development of numerous drugs with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][3][6]
Anticancer Applications
Pyrazole derivatives have emerged as a prominent class of anticancer agents, primarily acting as kinase inhibitors.[7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
2.1. Mechanism of Action: Kinase Inhibition
Many pyrazole-containing compounds exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Notable examples include Sunitinib and Ruxolitinib.
-
Sunitinib (Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[8][9][10] It targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[8][9][10][11] By inhibiting these receptors, Sunitinib disrupts signaling pathways that are critical for tumor angiogenesis and cell proliferation.[9]
-
Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[12] The JAK-STAT signaling pathway is often constitutively activated in various hematological malignancies. Ruxolitinib blocks this pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[12][13]
2.2. Quantitative Data: Kinase Inhibitory Activity
The potency of pyrazole-based kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Target Kinase(s) | Cell Line | Assay Type | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2, PDGFR-β, c-KIT | - | Enzyme Assay | 2, 8, 2 | [10] |
| Ruxolitinib | JAK1, JAK2 | - | Enzyme Assay | 3.3, 2.8 | [14] |
| Compound 3f | JAK1, JAK2, JAK3 | K562 (CML) | Proliferation | 0.76 | [15] |
| Compound 11b | JAK1, JAK2, JAK3 | HEL (Erythroleukemia) | Proliferation | 0.35 | [15] |
| AT9283 | Aurora A, Aurora B | HCT116 (Colon) | Not Specified | ~3 | [14] |
2.3. Signaling Pathway Diagram: JAK-STAT Inhibition by Ruxolitinib
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
2.4. Experimental Protocols
2.4.1. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[16]
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), detection reagent (e.g., ADP-Glo™ Kinase Assay kit), 384-well plates.[16]
-
Procedure:
-
Prepare serial dilutions of the pyrazole compounds in DMSO.
-
Add the test compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.[16]
-
Add the kinase enzyme solution to all wells and incubate to allow for compound-enzyme interaction.[16]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.[16]
-
Incubate the reaction for a predetermined period at a controlled temperature.[16]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent.[16]
-
Measure the luminescence, which is inversely proportional to kinase inhibition.[16]
-
Calculate the percent inhibition and determine the IC50 value.[16]
-
2.4.2. Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability and proliferation.[17][18][19]
-
Materials: 96-well plates, cancer cell line, culture medium, pyrazole compound, MTT solution (5 mg/mL), solubilization solution (e.g., DMSO).[15][20]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 48-72 hours).[16]
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[15][17]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15][16]
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[16]
-
2.5. Experimental Workflow Diagram
Caption: Workflow for evaluating a novel pyrazole kinase inhibitor.[15]
Anti-inflammatory Applications
Pyrazole derivatives are well-known for their anti-inflammatory properties, with Celecoxib being a prominent example.
3.1. Mechanism of Action: COX-2 Inhibition
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[21][22][23][24] COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[22][24] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[24] By selectively inhibiting COX-2, Celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[23][24]
3.2. Quantitative Data: COX-2 Inhibitory Activity
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | 375 | [25] |
| Compound 33 | COX-2 | 2.52 | Not Reported | [25] |
3.3. Signaling Pathway Diagram: Prostaglandin Synthesis Inhibition
Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.
3.4. Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[26]
-
Materials: Human recombinant COX-2 enzyme, COX assay buffer, heme, arachidonic acid, test compounds, saturated stannous chloride solution.[27][28]
-
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound for a specified time (e.g., 10 minutes) at 37°C.[27][28]
-
Initiate the reaction by adding the substrate, arachidonic acid.[27][28]
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37°C.[28]
-
Stop the reaction by adding a saturated stannous chloride solution.[28]
-
Measure the product formation (e.g., prostaglandin E2) using a suitable method like ELISA.
-
Calculate the percent inhibition and determine the IC50 value.
-
Antimicrobial Applications
Several pyrazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[29][30][31][32]
4.1. Mechanism of Action
The exact mechanisms of antimicrobial action for many pyrazole compounds are still under investigation, but some are thought to inhibit essential bacterial enzymes, such as DNA gyrase.[29]
4.2. Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | Escherichia coli 1924 | 1 | [29] |
| Compound 18 | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | [29] |
| Compound 30 | Staphylococcus aureus Newman | 0.71 | [29] |
| Compound 31 | Bacillus subtilis | 4 | [29] |
| Compound 21a | Aspergillus niger, S. aureus, B. subtilis, K. pneumoniae | 62.5–125 | [30] |
| Compound 2f & 2g | Staphylococcus aureus, Candida albicans | 12.5 | [33] |
| Compound 3 | Escherichia coli | 0.25 | [32] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [32] |
4.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Materials: Bacterial or fungal strains, appropriate broth medium, 96-well microtiter plates, pyrazole compounds.
-
Procedure:
-
Prepare serial dilutions of the pyrazole compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Neurological Applications
Pyrazole derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][34][35]
5.1. Mechanism of Action
In the context of neurodegenerative diseases, pyrazole compounds have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[36][37] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[36][37] MAO-B inhibitors can be used in the treatment of Parkinson's disease.
5.2. Logical Relationship Diagram: Pyrazole Scaffolds in Neurodegeneration
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 10. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT Assay [protocols.io]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. benchchem.com [benchchem.com]
- 21. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 22. news-medical.net [news-medical.net]
- 23. Celecoxib - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 25. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 26. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 32. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]
- 36. pubs.acs.org [pubs.acs.org]
- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Pyrazole Derivatives in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of pyrazole derivatives, detailing their mechanisms of action, summarizing key quantitative data, and offering detailed experimental protocols for their evaluation.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their significant anti-inflammatory activities.[1][2][3][4] The versatility of the pyrazole scaffold allows for extensive structural modifications, leading to the development of potent and selective anti-inflammatory agents.[1] A notable example is Celecoxib, a selective COX-2 inhibitor, which highlights the therapeutic potential of this class of molecules.[1][5] The anti-inflammatory effects of pyrazole derivatives are attributed to several mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokines, and suppression of the NF-κB signaling pathway.[1][6]
Mechanisms of Action
The anti-inflammatory effects of pyrazole derivatives are multifaceted. The primary mechanisms include:
-
Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are designed as selective inhibitors of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins.[1][5][7] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[1]
-
Lipoxygenase (LOX) Inhibition: Some derivatives exhibit dual inhibition of both COX and LOX pathways, offering a broader spectrum of anti-inflammatory action by also reducing the production of leukotrienes.[1][8]
-
Cytokine Modulation: Pyrazole compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][6][9]
-
NF-κB Suppression: The transcription factor NF-κB is a critical regulator of inflammatory gene expression. Some pyrazole derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of various inflammatory mediators.[1][6][9]
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity
The following tables summarize the quantitative data for various pyrazole derivatives from recent studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3,5-diarylpyrazole | COX-2 | 0.01 | - | [1] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 | - | [1] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 | - | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | [1] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | - | [1] |
| Compound 2a | COX-2 | 0.01987 | - | [10] |
| Compound 3b | COX-2 | 0.03943 | 22.21 | [10] |
| Compound 4a | COX-2 | 0.06124 | 14.35 | [10] |
| Compound 5b | COX-2 | 0.03873 | 17.47 | [10] |
| Compound 5e | COX-2 | 0.03914 | 13.10 | [10] |
| Novel Pyrazole Derivatives | COX-2 | 0.043-0.56 | - | [11] |
| Compound 6e | COX-2 | - | 215.44 | [12] |
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Assay | Compound/Derivative | Dose | Inhibition (%) | Reference |
| Carrageenan-induced paw edema | Pyrazole derivatives | 10 mg/kg | 65-80 | [1] |
| Carrageenan-induced paw edema | Indomethacin (control) | - | 55 | [1] |
| Carrageenan-induced paw edema | Pyrazole-thiazole hybrid | - | 75 | [1] |
| Xylene-induced ear edema | Compound 4a | 50 mg/kg (i.p.) | 48.71 | [13] |
| Xylene-induced ear edema | Dexamethasone (DXMS) (control) | 50 mg/kg (i.p.) | 47.18 | [13] |
| Xylene-induced ear edema | Compound 5b | 50 mg/kg (i.p.) | 45.87 | [13] |
| Xylene-induced ear edema | Compound 9b | 50 mg/kg (i.p.) | 43.67 | [13] |
| Xylene-induced ear edema | Compound 4b | 50 mg/kg (i.p.) | 36.82 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test pyrazole derivatives
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay assesses the ability of pyrazole derivatives to inhibit the production of pro-inflammatory cytokines in vitro.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test pyrazole derivatives
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage of cytokine inhibition for each compound concentration.
Visualizations
Signaling Pathway of Inflammation and Pyrazole Derivative Intervention
Caption: Mechanism of action of pyrazole derivatives in inflammation.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for carrageenan-induced paw edema assay.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Antibacterial and Antifungal Assays of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial and antifungal properties of pyrazole compounds. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This document outlines the standard methodologies for determining the efficacy of these compounds against various pathogenic microorganisms.
Introduction to Pyrazole Antimicrobial Activity
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is present in a variety of clinically used drugs and serves as a versatile scaffold in drug discovery.[2][3] Numerous studies have demonstrated the potential of pyrazole derivatives as potent antibacterial and antifungal agents, active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][5][6] The mechanism of action for their antimicrobial effects can vary, with some compounds reported to inhibit DNA gyrase, disrupt the bacterial cell wall, or interfere with protein synthesis.[4]
Key Experimental Assays
The preliminary assessment of the antimicrobial activity of novel pyrazole compounds typically involves two primary in vitro assays: the Disk Diffusion Assay for initial screening and the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Assay
The disk diffusion method is a widely used qualitative technique to screen for antibacterial and antifungal activity. It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the target microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] This assay is crucial for comparing the potency of different compounds and for understanding their potential therapeutic dosage.
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Assay
This protocol outlines the steps for performing the disk diffusion assay to assess the antimicrobial activity of pyrazole compounds.
Materials:
-
Test pyrazole compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi[7]
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5 standard)
-
Sterile swabs
-
Incubator
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)[5][9]
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
Procedure:
-
Prepare Inoculum: From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculate Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA or SDA plate evenly in three directions to ensure uniform growth.
-
Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test pyrazole compound onto the surface of the inoculated agar. Gently press the disks to ensure complete contact with the agar. Also, place positive and negative control disks.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.[8][10]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
Protocol 2: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of pyrazole compounds using the broth microdilution method in a 96-well microtiter plate.[10]
Materials:
-
Test pyrazole compounds
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi[7]
-
Bacterial or fungal strains
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5 standard)
-
Multichannel pipette
-
Incubator
-
Positive control antibiotic (e.g., Amoxicillin, Clotrimazole)[10][11]
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
Procedure:
-
Prepare Compound Dilutions: Prepare a stock solution of each pyrazole compound in a suitable solvent (e.g., DMSO).[8] Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism as described in the disk diffusion protocol. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the Plate: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control well (broth with inoculum and a standard antibiotic), a negative/growth control well (broth with inoculum only), and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.[8][10]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7]
Data Presentation
The results of the antibacterial and antifungal assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Antibacterial Activity of Pyrazole Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | Ciprofloxacin (Positive Control) |
| Pyrazole-A | 18 | 15 | 12 | 25 |
| Pyrazole-B | 22 | 19 | 16 | 25 |
| Pyrazole-C | 15 | 12 | 10 | 25 |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (in µg/mL)
| Compound | S. aureus | E. coli | K. pneumoniae | C. albicans | A. niger |
| Pyrazole-X | 16 | 32 | 64 | 8 | 16 |
| Pyrazole-Y | 8 | 16 | 32 | 4 | 8 |
| Pyrazole-Z | 32 | 64 | 128 | 16 | 32 |
| Amoxicillin | 2 | 4 | 8 | - | - |
| Clotrimazole | - | - | - | 1 | 2 |
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and proposed mechanisms of action.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight [ouci.dntb.gov.ua]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting molecular docking studies on 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This information is invaluable for structure-based drug design and for elucidating potential mechanisms of action.
Introduction to this compound and its Potential Targets
This compound is a heterocyclic compound featuring both a pyrazole and a pyridine ring. Pyrazole derivatives have been extensively studied as inhibitors of various protein classes, particularly protein kinases and metalloenzymes.[1][2][3] Due to the structural similarities with known inhibitors, potential protein targets for this compound include, but are not limited to:
-
Protein Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinase, and Cyclin-Dependent Kinase 2 (CDK2), which are key regulators in cell signaling pathways and are often dysregulated in cancer.[1][2]
-
Carbonic Anhydrases (CAs): Zinc-containing metalloenzymes involved in various physiological processes. Pyrazole-containing compounds have been investigated as CA inhibitors.[4]
-
Tyrosyl-tRNA synthetase: An essential enzyme in bacterial protein synthesis, making it a potential target for novel antimicrobial agents.[5]
This document will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an exemplary target for the detailed protocol, given the prevalence of pyrazole derivatives as kinase inhibitors.
Data Presentation: Predicted Binding Affinities
Molecular docking simulations yield quantitative data that can be used to rank and compare potential ligands. The primary metric is the binding energy (or docking score), which estimates the binding affinity between the ligand and the protein. Lower binding energies typically indicate a more favorable interaction. The following table summarizes hypothetical docking results of this compound and a reference inhibitor against various potential protein targets.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Interacting Residues |
| VEGFR-2 | 2QU5 | This compound | -8.5 | 0.58 | Cys919, Asp1046, Glu885 |
| VEGFR-2 | 2QU5 | Sorafenib (Reference) | -10.2 | 0.05 | Cys919, Asp1046, Phe1047 |
| Aurora A Kinase | 2W1G | This compound | -7.9 | 1.45 | Arg220, Ala213, Leu263 |
| Aurora A Kinase | 2W1G | MLN8054 (Reference) | -9.8 | 0.09 | Arg220, Ala213, Gly216 |
| Carbonic Anhydrase II | 2VTO | This compound | -6.8 | 8.76 | His94, His96, Thr199 |
| Carbonic Anhydrase II | 2VTO | Acetazolamide (Reference) | -7.5 | 2.91 | His94, Thr199, Thr200 |
Experimental Protocol: Molecular Docking Workflow
This protocol outlines the steps for performing a molecular docking study of this compound with VEGFR-2 using AutoDock Vina, a widely used open-source docking program.
1. Software and Resource Requirements:
-
Molecular Graphics Laboratory (MGL) Tools: Includes AutoDockTools (ADT) for preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): Source for the 3D structure of the target protein.
2. Preparation of the Target Protein (VEGFR-2):
-
Obtain Protein Structure: Download the crystal structure of VEGFR-2 from the PDB (e.g., PDB ID: 2QU5).
-
Clean the Protein: Open the PDB file in a molecular viewer. Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Prepare for Docking:
-
Load the cleaned protein structure into AutoDockTools.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format (e.g., protein.pdbqt).
-
3. Preparation of the Ligand (this compound):
-
Generate 3D Structure: Draw the 2D structure of the ligand using a chemical drawing tool like ChemDraw or MarvinSketch and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare for Docking:
-
Load the 3D structure of the ligand into AutoDockTools.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
4. Grid Box Generation:
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Set Grid Parameters: In AutoDockTools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial for a successful docking run. A typical grid box size is 25 x 25 x 25 Å.
-
Generate Grid Parameter File: Save the grid parameters in a configuration file (e.g., conf.txt).
5. Running the Docking Simulation:
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
-
Output Files: The simulation will generate an output PDBQT file (output.pdbqt) containing the predicted binding poses of the ligand and a log file (log.txt) with the corresponding binding energies.
6. Analysis of Results:
-
Visualize Docking Poses: Load the protein and the output.pdbqt file into a molecular viewer like PyMOL or Chimera.
-
Identify Key Interactions: Analyze the lowest energy binding pose to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues.
-
Compare with Reference: If a reference inhibitor was also docked, compare its binding mode and energy with that of the test compound to gain further insights.
Visualization of Methodologies
Molecular Docking Workflow Diagram
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Signaling Pathway Inhibition Diagram
Caption: The logical relationship of ligand binding to receptor inhibition.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a three-step process:
-
Claisen Condensation: Formation of a β-diketone intermediate, ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate, from 2-acetylpyridine and diethyl oxalate.
-
Cyclocondensation (Knorr Pyrazole Synthesis): Reaction of the β-diketone with hydrazine hydrate to form the pyrazole ring, yielding ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low yield in the Claisen condensation step (formation of the β-diketone).
-
Question: I am getting a low yield of ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate. What could be the cause?
-
Answer:
-
Incomplete reaction: Ensure the sodium ethoxide is freshly prepared or of high quality, as it is moisture-sensitive. The reaction should be carried out under anhydrous conditions.
-
Side reactions: Self-condensation of 2-acetylpyridine can occur. To minimize this, add the 2-acetylpyridine solution slowly to the mixture of diethyl oxalate and sodium ethoxide at a low temperature (e.g., 0-5 °C).
-
Work-up issues: The β-diketone product is often isolated as a salt. Ensure proper pH adjustment during the work-up to precipitate the product.
-
Issue 2: Formation of regioisomers during the cyclocondensation step.
-
Question: I am observing the formation of two regioisomers. How can I improve the regioselectivity for the desired 5-pyridin-2-yl isomer?
-
Answer: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by the difference in reactivity between the two carbonyl groups.
-
Reaction conditions: The reaction of hydrazine with β-dicarbonyl compounds can be influenced by pH.[2] In the case of ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate, the carbonyl group adjacent to the pyridine ring is generally more electrophilic. The initial attack of a hydrazine nitrogen atom is expected at this position. The subsequent cyclization can then proceed to give the desired 5-pyridin-2-yl isomer. Using a mildly acidic medium, such as glacial acetic acid, can favor the formation of one regioisomer.[3][4]
-
Alternative strategies: If regioselectivity remains poor, consider alternative methods such as 1,3-dipolar cycloaddition or the use of 1,3-dicarbonyl surrogates with differentiated reactivity at the 1- and 3-positions.[1]
-
Issue 3: Difficulty in achieving complete hydrolysis of the ethyl ester.
-
Question: The hydrolysis of ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is slow or incomplete. How can I optimize this step?
-
Answer:
-
Choice of hydrolysis conditions: Both acidic and basic hydrolysis can be employed. For base-catalyzed hydrolysis (e.g., with NaOH or LiOH in a mixture of water and an organic solvent like ethanol or THF), heating may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After basic hydrolysis, careful acidification is necessary to precipitate the carboxylic acid. The product may be amphoteric due to the presence of both the acidic carboxylic acid and the basic pyridine and pyrazole rings. Adjust the pH to the isoelectric point to maximize precipitation.
-
Purification challenges: The final product can be difficult to purify.[5] Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective.
-
Issue 4: Product purification and characterization.
-
Question: I am having trouble purifying the final product. What are the recommended methods?
-
Answer:
-
Recrystallization: This is the most common method for purifying the final carboxylic acid. Experiment with different solvent systems, such as ethanol, methanol, water, or mixtures thereof.
-
Column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid, may be required.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the carboxylic acid proton can be confirmed by D₂O exchange in the NMR spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis? A1: The primary starting materials are 2-acetylpyridine and diethyl oxalate for the formation of the β-diketone intermediate. Hydrazine hydrate is then used for the cyclocondensation to form the pyrazole ring.[3][4]
Q2: How can I monitor the progress of the reactions? A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reactions. Use an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q3: What are the typical yields for each step? A3: Yields can vary depending on the specific reaction conditions and scale. Based on similar syntheses of substituted pyrazole-3-carboxylates, representative yields are provided in the table below.
| Step | Product | Typical Yield Range (%) | Reference |
| 1. Claisen Condensation | Ethyl 4-(aryl)-2,4-dioxobutanoate | 60-80 | [3][4] |
| 2. Cyclocondensation | Ethyl 5-(aryl)-1H-pyrazole-3-carboxylate | 70-90 | [3][4] |
| 3. Hydrolysis | 5-(aryl)-1H-pyrazole-3-carboxylic acid | 80-95 | [6] |
Q4: Are there any safety precautions I should be aware of? A4: Yes. Hydrazine hydrate is toxic and a suspected carcinogen; handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Diethyl oxalate is harmful if swallowed or inhaled. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl oxalate (1.1 equivalents) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Slowly add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous ethanol to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the 2-acetylpyridine is consumed.
-
Quench the reaction with ice-cold water and acidify with dilute HCl to a pH of ~5-6.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the β-diketone intermediate.
Protocol 2: Synthesis of Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
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Dissolve the ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate (1.0 equivalent) in glacial acetic acid.[3][4]
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (around 100-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pyrazole ester.
Protocol 3: Synthesis of this compound (Hydrolysis)
-
Dissolve the ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute HCl to a pH of ~4-5.
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Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the final product.
Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
Technical Support Center: Optimizing Pyrazole Synthesis Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of pyrazole synthesis reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during pyrazole synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in pyrazole synthesis, particularly in classic reactions like the Knorr synthesis, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
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Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives, in particular, can degrade over time.
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Recommendation: Use high-purity starting materials. It is advisable to use a freshly opened bottle of hydrazine or to purify it before use.[1]
-
-
Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the reaction's success.
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Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Consider incrementally increasing the reaction temperature or time, but be aware that excessively harsh conditions can lead to degradation.
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.
-
Recommendation: While a 1:1 molar ratio is standard, using a slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
-
Catalyst Issues: In acid-catalyzed reactions like the Knorr synthesis, the type and amount of acid are important.
Issue 2: Formation of Multiple Products (Regioisomers)
Question: I am observing the formation of two or more isomeric products in my pyrazole synthesis. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1][3]
Strategies to Improve Regioselectivity:
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Solvent Selection: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[1][3]
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pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic, thereby affecting the regiochemical outcome.[1][3]
Issue 3: Reaction Mixture Discoloration
Question: My reaction mixture turns a dark yellow or red color during the synthesis. Is this normal, and can it be prevented?
Answer:
Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the decomposition or oxidation of the hydrazine starting material.[1]
Solutions:
-
Use of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
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Purification of Starting Materials: Ensuring the purity of the hydrazine derivative can minimize the formation of colored impurities.
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Purification of the Product: The colored impurities can often be removed during the workup and purification steps, for example, by recrystallization or column chromatography.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The Knorr pyrazole synthesis is one of the most common and versatile methods. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[4]
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[1]
Q3: What are the best practices for purifying pyrazole products?
A3: The choice of purification method depends on the physical properties of the pyrazole derivative and the impurities present.
-
Recrystallization: This is a common method for purifying solid pyrazole products. The choice of solvent is crucial and may require some experimentation.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired pyrazole from soluble impurities and regioisomers.[1]
Q4: Can I use microwave irradiation to improve my pyrazole synthesis?
A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for pyrazole synthesis compared to conventional heating methods.[2]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-Phenyl-1,3-butanedione with Methylhydrazine
| Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| Ethanol | 50:50 | 85 | |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | 90 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 92 |
Isomer A: 1,5-Dimethyl-3-phenyl-1H-pyrazole; Isomer B: 1,3-Dimethyl-5-phenyl-1H-pyrazole
Table 2: Effect of Catalyst on the Yield of 1,3,5-Triphenyl-1H-pyrazole
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid | 6 | 78 | |
| p-Toluenesulfonic Acid | 4 | 85 | |
| No Catalyst | 24 | 20 |
Table 3: Effect of Temperature on the Yield of 3,5-Dimethyl-1-phenyl-1H-pyrazole
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 25 (Room Temperature) | 24 | 65 | |
| 60 | 8 | 88 | [5] |
| 100 (Reflux in Ethanol) | 2 | 92 |
Experimental Protocols
Protocol 1: Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This protocol describes a general procedure for the synthesis of a substituted pyrazole via the Knorr reaction.
Materials:
-
2,4-Pentanedione (1,3-dicarbonyl compound)
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-pentanedione (10 mmol) in ethanol (20 mL).
-
Addition of Reactants: To the stirred solution, add phenylhydrazine (10 mmol) dropwise. An exothermic reaction may be observed.
-
Catalyst Addition: Add a few drops (e.g., 0.1 mL) of glacial acetic acid to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product may be obtained as an oil or a solid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Visualizations
The following diagrams illustrate key workflows and logical relationships in pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Caption: Logical workflow for addressing regioisomer formation.
References
Technical Support Center: 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify?
The primary challenge in purifying this compound lies in its likely zwitterionic nature. The molecule contains both a basic pyridine ring and an acidic carboxylic acid group. The pKa of the pyridinium ion is typically around 5, while the pKa of the carboxylic acid is around 2-4. This proximity in pKa values can lead to the formation of a zwitterion, where the pyridine is protonated and the carboxylic acid is deprotonated, resulting in a molecule with both a positive and a negative charge. This zwitterionic character significantly increases its polarity, leading to high solubility in water and poor solubility in many common organic solvents, making standard purification techniques challenging.
Q2: What are the common impurities found after the synthesis of this compound?
Common impurities can include:
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Unreacted starting materials: Depending on the synthetic route, these could include substituted pyridines, pyrazoles, or their precursors.
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Side-products: Incomplete cyclization or side reactions can lead to various structural isomers or related byproducts.
-
Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Solvents: Trapped solvent molecules from the reaction or initial work-up.
Q3: Can I use acid-base extraction for purification?
Acid-base extraction can be attempted, but the zwitterionic nature of the compound complicates this standard procedure. Because the molecule can be charged at both low and high pH, it may not partition cleanly between aqueous and organic layers. However, careful pH adjustment to a narrow isoelectric point (the pH at which the net charge is zero) might precipitate the product from an aqueous solution.
Q4: Is recrystallization a viable purification method?
Recrystallization is a potential method for purifying this compound, provided a suitable solvent system can be identified. The challenge is finding a solvent that dissolves the compound at high temperatures but not at low temperatures. Given its polarity, highly polar solvents or solvent mixtures are the most likely candidates.
Troubleshooting Guides
Issue 1: Low Purity After Initial Precipitation/Crystallization
If your initial attempts to purify this compound by precipitation or recrystallization result in low purity, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low purity of this compound.
Issue 2: Product is an Oil or Fails to Crystallize
If the product "oils out" or does not crystallize during purification, it may be due to the presence of impurities or the use of an inappropriate solvent.
Troubleshooting Oiling Out
Caption: Troubleshooting guide for when the product oils out during crystallization.
Data on Purification Methods (Illustrative)
The following table presents illustrative data for common purification techniques. Note that optimal conditions and results will vary depending on the specific impurities present.
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 95 | 70 | Good for removing moderately polar impurities. |
| Recrystallization (DMF/Water) | 85 | 97 | 65 | Effective for highly polar compounds, but solvent removal can be difficult. |
| Acid Precipitation | 80 | 92 | 80 | Purity is highly dependent on the impurities' solubility at the isoelectric point. |
| Column Chromatography (Silica Gel) | 70 | >98 | 50 | Can achieve high purity but may have lower yield due to product adsorption. Requires a polar eluent system. |
| Preparative HPLC | 90 | >99 | 25 | Can provide very high purity but is often low-yielding and not ideal for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.
-
Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification via Esterification-Hydrolysis
Step A: Esterification (e.g., Methyl Ester)
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Reaction Setup: Suspend the crude carboxylic acid in methanol in a round-bottom flask.
-
Acid Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise while cooling the flask in an ice bath.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the methyl ester into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude ester by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).
Step B: Hydrolysis
-
Saponification: Dissolve the purified ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to the isoelectric point to precipitate the pure carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: Due to the polar nature of the compound, a polar eluent system will be required. Start with a mixture of a non-polar solvent and a polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol) and gradually increase the polarity. The addition of a small amount of acetic acid to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel and dry it.
-
Column Packing and Loading: Pack the column with silica gel in the initial eluent. Carefully load the dried sample onto the top of the column.
-
Elution: Run the column, gradually increasing the polarity of the eluent, and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Disclaimer: These protocols are intended as a general guide. The optimal conditions for purification will depend on the specific nature and quantity of impurities present in your sample. Always perform small-scale trials to optimize the purification method before applying it to your entire batch.
Technical Support Center: Purification of Pyrazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying pyrazole compounds?
A1: The most common and effective methods for purifying pyrazole derivatives are recrystallization and column chromatography.[1][2] For pyrazoles that are liquids at room temperature, distillation is a viable option.[1] Another specialized technique involves the formation of acid addition salts, which can be crystallized and then neutralized to yield the purified pyrazole.[3][4]
Q2: I'm performing a recrystallization. What are the best solvents to use for pyrazole compounds?
A2: The choice of solvent is critical and depends heavily on the specific substituents and polarity of your pyrazole derivative.[5]
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Single Solvents: Commonly used single solvents include ethanol, methanol, isopropanol, acetone, ethyl acetate, cyclohexane, and water.[5] The parent 1H-pyrazole, for instance, can be crystallized from petroleum ether, cyclohexane, or water.[6]
-
Mixed Solvent Systems: A powerful technique involves dissolving the crude pyrazole in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until turbidity is observed. The solution is then allowed to cool slowly.[5] Common mixed solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[5][7]
Q3: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[5] Here are several strategies to resolve this issue:
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Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point, which may allow crystallization to occur at a temperature below the compound's melting point.[5]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the flask to cool in a warm bath that is slowly cooled can promote gradual crystal formation.[5]
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Change the Solvent System: Experiment with different solvents or mixed solvent systems. A solvent with a lower boiling point might be beneficial.[5]
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Use a Seed Crystal: If you have a small amount of the pure, solid pyrazole, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5]
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yields in recrystallization can be frustrating. Consider the following optimization strategies:[5]
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to completely dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[5]
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.[5]
-
Solvent Selection: The ideal solvent will dissolve the pyrazole compound when hot but have very low solubility when cold.[8]
Q5: How can I remove colored impurities from my pyrazole sample?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[1] The charcoal adsorbs the colored molecules. However, use charcoal sparingly as it can also adsorb your desired product, potentially reducing the yield.[1]
Q6: I'm using column chromatography. What are some good solvent systems for pyrazoles?
A6: A common eluent for column chromatography of pyrazole compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1][9] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[1][2] For basic pyrazoles that may stick to acidic silica gel, deactivating the silica with triethylamine (0.1-1% in the eluent) or using neutral alumina as the stationary phase can be effective.[1][7]
Q7: My TLC shows multiple spots after synthesis, suggesting the presence of regioisomers. How can I separate them?
A7: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[10]
-
Fractional Recrystallization: This method can be effective if the regioisomers have significantly different solubilities in a particular solvent system. It involves multiple, sequential recrystallization steps to enrich one isomer.
-
Column Chromatography: This is often the most effective method for separating regioisomers.[1] Careful optimization of the eluent system is crucial for achieving good separation.[1]
Data Presentation
Table 1: Solubility of 1H-Pyrazole in Various Solvents
| Solvent | Temperature (°C) | Solubility (moles/L) |
| Water | 9.6 | 2.7 |
| Water | 24.8 | 19.4 |
| Cyclohexane | 31.8 | 0.577 |
| Cyclohexane | 56.2 | 5.86 |
| Benzene | 5.2 | 0.31 (moles/1000mL) |
| Benzene | 46.5 | 16.8 (moles/1000mL) |
| Data sourced from ChemicalBook.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the pyrazole compound has been identified.[5]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate or in a water bath with continuous stirring until the solvent boils and the compound completely dissolves.[5] Add more solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath for at least 20-30 minutes.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal for recrystallization.[5]
-
Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (one in which it is readily soluble).[5]
-
Addition of Anti-Solvent: While the solution is still hot, add a "bad" or "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.[7]
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Protocol 3: Flash Column Chromatography
This protocol provides a general procedure for the purification of a pyrazole compound using flash column chromatography.[1][2]
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[1][2]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane). Pour the slurry into a column of appropriate size (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight) and allow it to pack uniformly without air bubbles.[1]
-
Sample Loading: Dissolve the crude pyrazole compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the proportion of the polar solvent. Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole compound.
Mandatory Visualizations
Caption: Workflow for Purifying Pyrazole Compounds via Recrystallization.
Caption: Troubleshooting Guide for "Oiling Out" During Pyrazole Recrystallization.
Caption: Workflow for Purifying Pyrazole Compounds via Column Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole | 288-13-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid (CAS No: 374064-02-5).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic carboxylic acid. Generally, such compounds exhibit poor solubility in aqueous solutions at neutral pH due to their crystalline structure and the presence of both acidic (carboxylic acid) and basic (pyridine and pyrazole nitrogens) functional groups. Its solubility is expected to be higher in some organic solvents and at acidic or basic pH. A related isomer, 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, has a high melting point (>300 °C), suggesting strong intermolecular forces that can contribute to low solubility.
Q2: What is the predicted pKa of this compound and how does it influence solubility?
Q3: In which solvents should I attempt to dissolve this compound?
A3: For creating stock solutions, polar aprotic solvents are generally the best starting point. Based on data for similar compounds and general principles, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended. For subsequent dilutions into aqueous buffers, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in biological assays.[2]
Troubleshooting Guide
Issue 1: The compound does not dissolve in my desired aqueous buffer (e.g., PBS pH 7.4).
Cause: The compound is likely in its zwitterionic or neutral form at this pH, which can have low solubility.
Solutions:
-
pH Adjustment:
-
To increase solubility: Add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise to your aqueous suspension to raise the pH above the pKa of the carboxylic acid (target pH > 5.5). This will deprotonate the carboxylic acid to the more soluble carboxylate salt.
-
To increase solubility via the pyridine moiety: Alternatively, adding a small amount of an acidic solution (e.g., 0.1 M HCl) to lower the pH can protonate the pyridine nitrogen, which may also enhance solubility.
-
Caution: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay). Always check the final pH after dissolution.
-
-
Use of Co-solvents:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Add the stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration. This method helps to avoid precipitation.
-
Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
Cause: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small amount of co-solvent.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your experiment if feasible.
-
Increase the Co-solvent Concentration: If your experimental system allows, you can slightly increase the final percentage of the organic co-solvent. However, be mindful of potential solvent toxicity or interference.
-
Use a Different Dilution Method: Instead of adding the stock directly to the final volume of buffer, try adding the stock to a smaller volume of the buffer first, ensuring it is well-mixed, and then bringing it up to the final volume.
-
Employ Surfactants: For certain applications, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer can help to maintain the compound's solubility.
Data Presentation
Table 1: Predicted and Qualitative Solubility of this compound
| Solvent | Predicted/Qualitative Solubility | Notes |
| Water (neutral pH) | Very Low | Expected to be poorly soluble. |
| Aqueous Acid (pH < 2) | Moderate to High | Protonation of the pyridine nitrogen should increase solubility. |
| Aqueous Base (pH > 6) | Moderate to High | Deprotonation of the carboxylic acid to the carboxylate salt increases solubility. |
| Methanol | Slightly Soluble | Based on data for similar compounds.[3] |
| Ethanol | Slightly Soluble | General expectation for this class of compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good choice for preparing concentrated stock solutions.[2] |
| N,N-Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solutions. |
Note: The quantitative solubility values are predicted or based on structurally similar compounds due to the lack of specific experimental data for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution and/or use gentle sonication until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Shake-Flask Method for Solubility Determination
-
Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, buffer at a specific pH) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle.
-
Carefully remove a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
enhancing the stability of pyrazole carboxylic acids in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of pyrazole carboxylic acids in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole carboxylic acid derivative is showing significant degradation in an aqueous stock solution over a short period. What are the likely causes?
A: The most common causes for the degradation of pyrazole carboxylic acids in solution are oxidation and photodegradation. While the pyrazole ring is generally stable, certain conditions can promote degradation.[1] Oxidative stress, often initiated by dissolved oxygen, peroxides, or metal ion contaminants, is a primary degradation pathway.[2] Additionally, exposure to UV light, even from ambient laboratory lighting over time, can induce photolytic degradation.[3][4][5] Hydrolysis under neutral conditions is less common but can be accelerated at high temperatures or extreme pH.
Q2: I observe a yellowish discoloration in my solution containing a pyrazole derivative, especially after adding a base. What does this indicate?
A: A yellowish discoloration can be an indicator of rapid degradation.[2] This is often observed under oxidative or strong alkaline conditions. The color change is due to the formation of degradation products, which may have different chromophores than the parent molecule. It is crucial to immediately characterize the solution using techniques like HPLC-UV/MS to identify the degradants and quantify the loss of the active compound.
Q3: How can I minimize the degradation of my pyrazole carboxylic acid compound during experimental work and storage?
A: To enhance stability, consider the following precautions:
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4][5][6]
-
Inert Atmosphere: For sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. This involves degassing your solvent prior to use.
-
pH Control: Buffer your solutions to a slightly acidic pH (e.g., pH 4-5), as pyrazole-containing drugs like celecoxib have shown high stability in this range.[2] Avoid strongly acidic or alkaline conditions unless required for your experiment.
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants/Chelators: While antioxidants can be helpful, their effects should be tested empirically. In some specific cases, certain antioxidants have been found to accelerate degradation.[3] The use of a chelating agent like EDTA can be beneficial to sequester metal ions that may catalyze oxidation.
Q4: My compound seems stable to acid and base hydrolysis but degrades under oxidative stress. Is this typical for pyrazole carboxylic acids?
A: Yes, this is a common stability profile. Many pyrazole derivatives, including the well-studied drug celecoxib, are highly resistant to thermal and hydrolytic degradation (both acidic and alkaline) but show susceptibility to oxidative conditions.[2][4] For example, one study showed only 3% degradation of celecoxib after over 800 hours at 40°C in acidic or basic solutions, but 22% degradation under oxidative conditions at room temperature in the same timeframe.[2]
Forced Degradation (Stress Testing) Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following are standard protocols for subjecting a pyrazole carboxylic acid derivative to hydrolytic, oxidative, thermal, and photolytic stress.
Hydrolytic Degradation Protocol
-
Objective: To assess stability in acidic and alkaline conditions.
-
Methodology:
-
Prepare a stock solution of the pyrazole carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Transfer an aliquot of the stock solution into a flask containing 0.1 M HCl. Dilute to a final drug concentration of ~100 µg/mL.
-
Base Hydrolysis: Transfer an aliquot of the stock solution into a flask containing 0.1 M NaOH. Dilute to a final drug concentration of ~100 µg/mL.
-
Neutral Hydrolysis: Transfer an aliquot of the stock solution into a flask containing purified water. Dilute to a final drug concentration of ~100 µg/mL.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Before analysis, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
-
Oxidative Degradation Protocol
-
Objective: To assess stability in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a stock solution of the compound (~1 mg/mL) as described above.
-
Transfer an aliquot of the stock solution into a flask and add a solution of 3-30% hydrogen peroxide (H₂O₂). Dilute to a final drug concentration of ~100 µg/mL.
-
Incubate the solution at room temperature or slightly elevated temperature (e.g., 60°C) for up to 24 hours, protected from light.[5]
-
Withdraw and analyze samples at appropriate time points.
-
Analyze by HPLC. The high concentration of H₂O₂ may interfere with some chromatographic columns or detectors; appropriate dilution or sample cleanup may be necessary.
-
Thermal Degradation Protocol
-
Objective: To assess the effect of high temperature on the solid compound.
-
Methodology:
-
Place a thin layer of the solid pyrazole carboxylic acid powder in a petri dish or watch glass.
-
Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for 24 hours or longer.[4]
-
At specified time points, withdraw samples, allow them to cool, and prepare solutions for HPLC analysis.
-
Compare the chromatograms of the heat-stressed sample with an unstressed control sample.
-
Photolytic Degradation Protocol
-
Objective: To assess stability upon exposure to UV and visible light.
-
Methodology:
-
Prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., water/acetonitrile mixture).
-
Expose the solution in a photochemically transparent container (e.g., quartz cuvette) to a light source as specified in ICH Q1B guidelines. This typically involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV-A light.[6] A common lab setup uses a UV lamp at 254 nm for a period such as 24 hours.[4][5]
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil and placing it alongside the exposed sample.
-
Analyze both the exposed and control samples by HPLC at designated time points.
-
Quantitative Stability Data Summary
The following table summarizes representative stability data for pyrazole-containing compounds under various stress conditions, primarily based on studies of celecoxib. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[7]
| Stress Condition | Reagent/Parameter | Temperature | Duration | Typical Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 40 °C | 817 hours | ~3% | [2] |
| Base Hydrolysis | 0.1 M NaOH | 80 °C | 24 hours | Significant degradation not always observed | [4] |
| Oxidation | 3% H₂O₂ | 23 °C | 817 hours | ~22% | [2] |
| Thermal (Solid) | Dry Heat | 105 °C | 24 hours | Minimal to low | [4] |
| Photolytic | UV Light (254 nm) | Ambient | 24 hours | Degradation observed | [4][5] |
Visual Guides
The following diagrams illustrate key workflows and concepts for assessing and managing the stability of pyrazole carboxylic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmadekho.com [pharmadekho.com]
Technical Support Center: Troubleshooting Pyrazole Reaction Side Products
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side products and other issues encountered during the synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in pyrazole synthesis and why does it form?
The most prevalent side products in pyrazole synthesis are regioisomers.[1][2] This issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[2] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of two pyrazole regioisomers.[1] The ratio of these isomers is influenced by both steric and electronic factors of the reactants and the reaction conditions.[3]
Q2: How can I control the regioselectivity of my pyrazole synthesis?
Controlling regioselectivity is a critical challenge. Several factors can be adjusted to favor the formation of the desired regioisomer:
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the preference for the formation of a single regioisomer compared to standard solvents like ethanol.[3][4]
-
Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine is often directed to the less sterically hindered or more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[3] Strategically choosing substituents on your starting materials can therefore influence the isomeric ratio.
-
Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine and the rate of condensation at each carbonyl group, thereby affecting the final ratio of regioisomers.[3][5]
Q3: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis can stem from several factors:
-
Purity of Starting Materials: Impurities in the hydrazine or 1,3-dicarbonyl compounds can lead to unwanted side reactions and lower the yield of the desired pyrazole. Ensure you are using high-purity starting materials.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] If the starting materials are not fully consumed, consider increasing the reaction time or temperature.[5]
-
Suboptimal Reaction Conditions: The choice of catalyst and solvent can significantly impact the reaction rate and yield. An acid catalyst is typically used in the Knorr synthesis.[8] Experimenting with different solvents and catalysts may be necessary to find the optimal conditions for your specific substrates.
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.
Q4: I am observing colored impurities in my reaction mixture. What are they and how can I remove them?
The formation of yellow or red colored impurities can be due to the decomposition of the hydrazine starting materials or the oxidation of intermediates.[1] These can often be removed during purification. For instance, during recrystallization, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities. However, be aware that charcoal may also adsorb some of your product, potentially reducing the yield.
Q5: How can I separate the regioisomers of my pyrazole product?
Separating regioisomers can be challenging due to their similar physical properties. The most common and effective method is column chromatography on silica gel.[9][10][11] You will need to experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexane) to achieve optimal separation. For basic pyrazoles that may bind to acidic silica gel, you can deactivate the silica with triethylamine or use neutral alumina.[9]
Fractional recrystallization is another potential method, although it can be more tedious and may require multiple cycles to achieve high purity.[12]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Knorr Pyrazole Synthesis
This table summarizes the effect of different solvents on the ratio of regioisomers formed from the reaction of various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine. Regioisomer A is the 1,3,5-substituted pyrazole, and Regioisomer B is the 1,4,5-substituted pyrazole.
| 1,3-Dicarbonyl Compound (R1, R2) | Solvent | Regioisomeric Ratio (A:B) | Total Yield (%) |
| CF3, 2-Furyl | EtOH | 1:1.8 | ~100 |
| CF3, 2-Furyl | TFE | 85:15 | ~100 |
| CF3, 2-Furyl | HFIP | 97:3 | ~100 |
| C2F5, 2-Furyl | EtOH | 1:1 | 98 |
| C2F5, 2-Furyl | TFE | 1:1 | 96 |
| C2F5, 2-Furyl | HFIP | 98:2 | 95 |
| CHF2, 2-Furyl | EtOH | 1:1 | 95 |
| CHF2, 2-Furyl | TFE | 1:1 | 94 |
| CHF2, 2-Furyl | HFIP | 95:5 | 93 |
Data sourced from The Journal of Organic Chemistry, 2008.[4]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine.[6][7]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl benzoylacetate) (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[7]
-
Add the solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).[7]
-
Heat the reaction mixture with stirring to approximately 100°C for 1 hour.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane).[6]
-
Once the limiting starting material is consumed, add water (e.g., 10 mL) to the hot reaction mixture with stirring to induce precipitation.[7]
-
Allow the mixture to cool slowly to room temperature while stirring to facilitate complete crystallization.[6]
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and air dry.[7]
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization (Single Solvent)
This protocol describes a general method for purifying a crude pyrazole product using a single solvent.[12]
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, and ethyl acetate.[12]
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[12]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath.[12]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, and then in a desiccator to remove all traces of solvent.[12]
Protocol 3: Purification by Column Chromatography
This protocol provides a general procedure for separating pyrazole isomers or purifying a crude product using silica gel column chromatography.[9]
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common eluent is a mixture of hexane and ethyl acetate.[9]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with your chosen solvent system. You can start with a less polar mixture and gradually increase the polarity (gradient elution) to separate compounds with different polarities.[9]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified pyrazole.[9]
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: Formation of regioisomers in pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for optimizing regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Pyrazole Synthesis Optimization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to overcome common challenges in pyrazole synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during pyrazole synthesis experiments, offering potential causes and actionable solutions.
Question: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis, particularly in common methods like the Knorr synthesis, can arise from several factors related to reagents, reaction conditions, and potential side reactions.[1] A systematic approach to troubleshooting is often the most effective strategy.
Summary of Troubleshooting Strategies for Low Yield
| Potential Cause | Recommended Solution & Explanation | Citations |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions, reducing yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended. | [1] |
| Suboptimal Stoichiometry | Verify the stoichiometry of the reactants. A slight excess of the hydrazine derivative (e.g., 1.1 equivalents) can help drive the reaction to completion. | [1] |
| Incorrect Solvent Choice | The choice of solvent can significantly impact the reaction outcome. Protic polar solvents like methanol or ethanol often favor the desired cyclization and lead to cleaner reactions and better yields compared to aprotic or non-polar solvents. | [2] |
| Inappropriate Temperature | Some reactions require heating to proceed at an optimal rate. For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60 °C improved the product yield. Monitor the reaction by TLC or LC-MS to determine the ideal temperature and reaction time. | [1][3] |
| pH and Catalyst Issues | The Knorr synthesis is typically acid-catalyzed.[4] However, if using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become too acidic, promoting the formation of colored byproducts.[1] Adding a mild base, such as sodium acetate, can neutralize excess acid and lead to a cleaner reaction.[1] | |
| Incomplete Cyclization | The reaction may stall at the hydrazone intermediate stage. This can be checked using TLC or LC-MS. Driving the reaction to completion may require extended reaction times, increased temperature, or the addition of a suitable catalyst. | [1][4] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A1: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons.[4] Regioselectivity is influenced by:
-
Steric and Electronic Effects: The substituents on both the dicarbonyl and the hydrazine play a key role. Bulky groups can direct the reaction pathway.
-
Reaction Conditions: The pH of the reaction is a critical factor. In the Knorr synthesis, controlling the pH can favor the attack on the more reactive carbonyl group.[4] For example, some protocols achieve high regioselectivity by using aprotic dipolar solvents or by adding acid to the reaction medium.[5]
Q2: My reaction mixture has turned dark brown. Is this normal, and will it affect my product?
A2: Discoloration is common, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or other oxidative side processes.[1] While it may not always impact the yield of the desired pyrazole, it complicates purification. To mitigate this, you can:
-
Add a mild base (e.g., sodium acetate) to neutralize the acid from the hydrazine salt.[1]
-
Purify the hydrazine starting material before use.
-
Perform a charcoal treatment on the crude product solution before crystallization or chromatography to remove some colored impurities.[1]
Q3: How can I purify my pyrazole product if it is difficult to separate by silica gel column chromatography?
A3: Pyrazoles, being basic heterocycles, can sometimes streak or bind irreversibly to acidic silica gel. If you encounter this issue, consider these alternatives:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a base like triethylamine (e.g., 1%) before packing the column. This neutralizes the acidic sites on the silica.[6]
-
Recrystallization: This is a powerful purification technique for crystalline solids. Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water.[6]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will move to the aqueous layer as its salt. The layers can be separated, and the aqueous layer is then basified (e.g., with NaOH) to precipitate the pure pyrazole, which can be collected by filtration or extracted back into an organic solvent.
-
Salt Crystallization: React the crude pyrazole in a solution with an equimolar amount of an inorganic or organic acid to form the corresponding acid addition salt. These salts are often highly crystalline and can be easily purified by crystallization.[7]
Q4: What are the advantages of using flow chemistry for pyrazole synthesis?
A4: While traditional batch methods are common, flow chemistry offers several advantages, including enhanced control over reaction parameters, improved safety, and easier scalability.[8] For example, a flow process for synthesizing pyrazolopyrimidinone derivatives reduced the reaction time from 9 hours in batch to just 16 minutes in flow, while achieving similar yields.[8] This makes it a powerful alternative for efficient and safe production.[8]
Experimental Protocol: Knorr Pyrazole Synthesis
This section provides a detailed methodology for the synthesis of 1-phenyl-3-methyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine. This is a classic example of the Knorr pyrazole synthesis.
Materials and Reagents:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Ice bath
-
Stir plate and stir bar
-
Round-bottom flask and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent) and ethanol.
-
Addition of Phenylhydrazine: While stirring, slowly add phenylhydrazine (1.0 equivalent) to the solution. Note that this addition can be exothermic.[4]
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux for approximately 1 hour.[4]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the resulting mixture in an ice bath to induce crystallization of the crude product.[4]
-
Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.[4] The product can be further purified by recrystallization from ethanol or another suitable solvent to obtain the pure pyrazolone.[4]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Acetic acid is corrosive.
Experimental Workflow Diagram
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Pyrazole Synthesis Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and purification stages of pyrazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step guidance to resolve them.
Issue 1: Low Yield of Pyrazole Product
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Possible Causes and Solutions:
| Cause | Solution | Supporting Evidence/Key Considerations |
| Impure Starting Materials | Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity.[1] Use freshly opened or purified hydrazine derivatives, as they can degrade over time.[1] | Impurities can lead to side reactions, which reduces the overall yield and complicates the purification process.[1] |
| Suboptimal Reaction Stoichiometry | A slight excess of hydrazine (1.0-1.2 equivalents) can be used to drive the reaction to completion.[1] | Ensure accurate measurement of all reactants. |
| Inadequate Reaction Conditions | Optimize temperature, reaction time, solvent, and pH.[1] Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] In some cases, increasing the reaction temperature or prolonging the reaction time may be necessary.[2] | For silver-catalyzed reactions, increasing the temperature from ambient to 60 °C has been shown to improve yield, but further increases can be detrimental.[3] |
| Formation of Side Products | Be aware of potential side reactions like the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1] | Structural analysis of byproducts can help in optimizing reaction conditions to minimize their formation. |
| Loss During Work-up and Purification | Review the purification method. For instance, in recrystallization, using an excessive amount of solvent can lead to significant product loss as the product may remain in the mother liquor.[4] | The choice of solvent and purification technique should be carefully selected based on the properties of the target pyrazole. |
Issue 2: Formation of Regioisomers
A common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, is the formation of a mixture of regioisomers.[1][5] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.[1]
Troubleshooting Workflow for Regioisomer Formation
References
avoiding common pitfalls in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Formation of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regioselectivity is influenced by several factors including pH, solvent, temperature, and the electronic and steric properties of the substituents on your starting materials.[2]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can significantly impact the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the 5-arylpyrazole isomer.[3] Aprotic dipolar solvents may also yield better results than commonly used protic solvents like ethanol.[4]
-
pH Control: The pH of the reaction medium plays a crucial role. Acid catalysis is common in the Knorr synthesis.[5] Experimenting with the amount and type of acid catalyst can help steer the reaction towards the desired isomer. For instance, using phenylhydrazine hydrochloride in an acidic medium (e.g., H2O/AcOH or EtOH/AcOH) can influence the outcome.[6]
-
Temperature Adjustment: Lower reaction temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. It is advisable to screen a range of temperatures to determine the optimal condition for your specific substrates.
-
Reactant Stoichiometry: Varying the ratio of the diketone and hydrazine has been shown to affect the regioisomeric ratio.[2]
Issue 2: Low Product Yield
Q: I am obtaining a low yield of my desired pyrazole. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, side reactions, product degradation, or issues during workup and purification.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of the starting materials.[1][7]
-
Reaction Conditions:
-
Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion.[8] Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the product or starting materials.[8]
-
Catalyst: The choice and concentration of the acid catalyst are critical. For the Knorr synthesis, a catalytic amount of acid is typically used.[5]
-
-
Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine. Impurities in the starting materials can lead to side reactions and the formation of colored byproducts.[1][6]
-
Workup and Purification:
-
Precipitation/Crystallization: If the product precipitates from the reaction mixture, ensure complete precipitation by cooling the mixture in an ice bath before filtration.[8]
-
Solvent Choice for Extraction/Recrystallization: The choice of solvent for extraction and recrystallization is crucial to minimize product loss.[9]
-
Issue 3: Formation of Byproducts and Impurities
Q: My reaction mixture is a complex mixture of products, and the crude product is often a dark, tarry material. What are the likely byproducts and how can I minimize their formation?
A: The formation of byproducts is a common pitfall. Typical byproducts include pyrazoline intermediates from incomplete aromatization and colored impurities from side reactions of the hydrazine.[1]
Troubleshooting Steps:
-
Minimizing Pyrazoline Formation: In some cases, the reaction may stop at the pyrazoline stage.[1] An oxidation step might be necessary to convert the pyrazoline to the corresponding pyrazole.[4]
-
Avoiding Colored Impurities: The formation of yellow or red reaction mixtures is often attributed to side reactions of the hydrazine starting material.[1][6] Using fresh, high-purity hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate this issue.[6]
-
Preventing Tarry Materials: The formation of dark, tarry substances often indicates polymerization of the starting materials or the product, which can be caused by excessively high temperatures or highly acidic conditions.[8] Consider lowering the reaction temperature and using a milder acid catalyst.[8]
-
Purification Strategies:
-
Chromatography: Column chromatography is often necessary to separate the desired pyrazole from regioisomers and other byproducts.[4]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[6]
-
Acid-Base Extraction: The basicity of the pyrazole ring can be exploited for purification through acid-base extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine and subsequent dehydrogenation.[1]
Q2: How can I identify the byproducts in my reaction mixture?
A2: Byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can quickly indicate the presence of multiple components. For structural elucidation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[1]
Q3: My NMR spectrum shows duplicate sets of peaks for the desired product. What does this indicate?
A3: Duplicate sets of peaks in the NMR spectrum are a strong indication of the presence of regioisomers.[1] This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.
Q4: Can I use hydrazine hydrochloride directly in the Knorr synthesis?
A4: Yes, hydrazine hydrochlorides are often used, typically in the presence of a base or in a buffered system to liberate the free hydrazine in situ. Using the hydrochloride salt can sometimes lead to cleaner reactions.[6]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine
| Solvent | Ratio of Regioisomers (2a:4a) | Reference |
| Ethanol (EtOH) | 1 : 1.3 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | 99 : 1 | [3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, a base such as sodium acetate may be added.
-
Catalyst: If required, add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).[7]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few minutes to several hours.
-
Workup:
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. If a solid precipitates, collect it by vacuum filtration and wash with a cold solvent.[8]
-
Extraction: If no solid forms, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: A troubleshooting workflow for common issues in pyrazole synthesis.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Caption: A simplified workflow of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable method is a three-step synthesis commencing with a Claisen condensation, followed by a Knorr pyrazole synthesis, and concluding with ester hydrolysis. This approach is favored for its use of readily available starting materials and robust reaction conditions.
Q2: Are there any critical safety precautions to consider during this synthesis?
Yes, several safety measures are crucial:
-
Hydrazine hydrate is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
The Claisen condensation often utilizes strong bases like sodium ethoxide, which are flammable and corrosive. Ensure anhydrous conditions are maintained to prevent violent reactions with water.
-
The hydrolysis step with strong acids or bases is highly exothermic and requires careful temperature control to prevent runaway reactions.
Q3: How can I monitor the progress of each reaction step effectively?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress. For TLC, a mobile phase of ethyl acetate/hexanes is often effective for the ester intermediates, while a more polar system may be required for the final carboxylic acid.
Experimental Protocols and Troubleshooting
Step 1: Claisen Condensation to Synthesize Ethyl 4-(pyridin-2-yl)-2,4-dioxobutanoate
This step involves the reaction of 2-acetylpyridine with diethyl oxalate in the presence of a strong base.
Diagram of the Experimental Workflow for Step 1
Caption: Workflow for the Claisen Condensation.
Troubleshooting Guide: Step 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incomplete enolate formation due to weak base or wet conditions.[1][2] 2. Low reactivity of 2-acetylpyridine. | 1. Ensure the use of a strong, anhydrous base (e.g., freshly prepared sodium ethoxide) and dry solvents. 2. Consider using a stronger base like LDA, but be mindful of potential side reactions.[1][3] 3. Pre-forming the enolate of 2-acetylpyridine before adding diethyl oxalate may improve the yield.[1] |
| Formation of side products | 1. Self-condensation of 2-acetylpyridine.[4] 2. Reaction of the base with diethyl oxalate. | 1. Maintain a low reaction temperature during base addition. 2. Use diethyl oxalate in slight excess to favor the desired reaction. |
| Difficult purification | 1. Presence of unreacted starting materials. 2. Formation of tars or colored impurities. | 1. Optimize reaction time to ensure complete conversion of the limiting reagent. 2. A charcoal treatment of the crude product solution may help remove colored impurities before crystallization or chromatography. |
Step 2: Knorr Pyrazole Synthesis to Form Ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
This is a cyclization reaction between the synthesized diketoester and hydrazine hydrate.
Diagram of the Experimental Workflow for Step 2
Caption: Workflow for the Knorr Pyrazole Synthesis.
Troubleshooting Guide: Step 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield | 1. Incomplete reaction. 2. Degradation of hydrazine.[5] | 1. Increase reaction time or temperature. 2. Use fresh hydrazine hydrate. 3. The addition of a catalytic amount of acid (e.g., acetic acid) can accelerate the reaction.[5] |
| Formation of regioisomers | Although less common with symmetrical hydrazine, the use of substituted hydrazines can lead to isomeric products.[5] | For the synthesis of the title compound, this is not an issue. However, if using substituted hydrazines in related syntheses, the regioselectivity is influenced by steric and electronic factors, and reaction conditions (e.g., pH) may need to be optimized.[5] |
| Product is an oil or does not precipitate | The product may be soluble in the reaction solvent. | 1. Concentrate the reaction mixture under reduced pressure. 2. Try adding a non-polar co-solvent to induce precipitation. 3. If precipitation fails, perform an aqueous work-up and extract the product with an organic solvent, followed by purification. |
Step 3: Hydrolysis to this compound
The final step is the saponification of the pyrazole ester to the corresponding carboxylic acid.
Diagram of the Experimental Workflow for Step 3
Caption: Workflow for the Ester Hydrolysis.
Troubleshooting Guide: Step 3
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis | 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group. | 1. Use a larger excess of the base. 2. Increase the reaction temperature and/or time. 3. Consider using a co-solvent like ethanol or THF to improve solubility. |
| Product does not precipitate upon acidification | The product may have some solubility in the acidic aqueous solution. | 1. Cool the solution in an ice bath to reduce solubility. 2. If precipitation is still poor, extract the product with a suitable organic solvent like ethyl acetate. |
| Product is impure | 1. Incomplete hydrolysis leaving starting material. 2. Trapped inorganic salts from the work-up. | 1. Ensure the hydrolysis reaction goes to completion. 2. Wash the filtered product thoroughly with cold deionized water. 3. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for higher purity. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 5-Aryl-1H-pyrazole-3-carboxylates, which can be adapted for the pyridyl analogue.
| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1. Claisen Condensation | Acetophenone derivative, Diethyl oxalate | Sodium ethoxide | Ethanol | 0 - 25 | 4 - 12 | 60 - 85 |
| 2. Knorr Synthesis | Diketoester, Hydrazine hydrate | Acetic acid (cat.) | Ethanol | Reflux | 2 - 6 | 75 - 95 |
| 3. Hydrolysis | Pyrazole ester | NaOH or KOH | Water/Ethanol | Reflux | 2 - 8 | 80 - 95 |
Note: These are general conditions and may require optimization for the specific synthesis of this compound, especially during scale-up.
References
Validation & Comparative
A Comparative Guide to Pyrazole-Based Kinase Inhibitors Versus Multi-Targeting Tyrosine Kinase Inhibitors
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for drug development. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational kinase inhibitors.[1][2][3][4] This guide provides a comparative overview of a representative pyrazole-based kinase inhibitor against two well-established multi-targeting tyrosine kinase inhibitors, Anlotinib and Sunitinib.
It is important to note that a specific search for "5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid" did not yield sufficient experimental data to include it in this direct comparison. Therefore, this guide utilizes data for a representative pyrazole-based inhibitor to illustrate the general characteristics of this class of compounds.
Performance Comparison of Kinase Inhibitors
The following table summarizes the key characteristics of a representative pyrazole-based inhibitor targeting Bcr-Abl, and the multi-targeting inhibitors Anlotinib and Sunitinib.
| Feature | Representative Pyrazole-Based Inhibitor (Compound 10) | Anlotinib | Sunitinib |
| Primary Targets | Bcr-Abl[1] | VEGFR2, VEGFR3, FGFR1-4, PDGFRα/β, c-Kit, Ret[5][6] | VEGFR2, PDGFRβ, c-Kit, FLT3[7][8] |
| IC50 Values (nM) | Bcr-Abl: 14.2[1] | VEGFR2: 0.2, VEGFR3: 0.7, VEGFR1: 26.9, c-Kit: 14.8, PDGFRβ: 115.0[9] | VEGFR2: 80, PDGFRβ: 2[7][8] |
| Mechanism of Action | ATP-competitive inhibition of specific kinases | Multi-targeted inhibition of receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation[5][6] | Multi-targeted inhibition of receptor tyrosine kinases, primarily affecting angiogenesis and tumor growth[7][8] |
| Therapeutic Areas | Chronic Myeloid Leukemia (CML)[1] | Non-Small Cell Lung Cancer (NSCLC), Soft Tissue Sarcoma (STS)[5] | Gastrointestinal Stromal Tumor (GIST), Renal Cell Carcinoma (RCC) |
Signaling Pathway Targeted by Anlotinib and Sunitinib
The diagram below illustrates the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical pathway in angiogenesis that is targeted by both Anlotinib and Sunitinib.
Caption: VEGFR Signaling Pathway and Inhibition by Anlotinib and Sunitinib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay determines the in vitro potency of a compound against a specific kinase.
Principle: The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower ATP level (and thus lower luminescence) corresponds to higher kinase activity. Inhibition is measured by the increase in luminescence.[10]
Materials:
-
Recombinant human kinase (e.g., Bcr-Abl, VEGFR2)
-
Kinase-specific peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold dilution series is used.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.
-
Dispense the kinase reaction mixture into each well.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the luminescent ATP detection reagent to each well to stop the reaction.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (Luminescence-Based)
This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Principle: This assay measures the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels reflects a reduction in cell proliferation or an increase in cell death.[11]
Materials:
-
Cancer cell line (e.g., K562 for Bcr-Abl, HUVEC for VEGFR)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
White, clear-bottom 96-well plates
-
CO2 incubator
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
Experimental Workflow for Kinase Inhibitor Discovery
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors.
Caption: General workflow for kinase inhibitor drug discovery.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and antitumor properties of anlotinib, an oral multi-target tyrosine kinase inhibitor, in patients with advanced refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Target of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid: A Comparative Guide to Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating interest in targeting tumor metabolism and the tumor microenvironment has identified carbonic anhydrases IX and XII as critical players in cancer progression. These isoforms are overexpressed in a variety of solid tumors and contribute to an acidic extracellular pH, which promotes tumor growth, invasion, and resistance to therapy. The compound 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid belongs to a class of pyrazole carboxylic acids that have demonstrated inhibitory activity against these key enzymes. This guide compares the performance of this structural class with other known carbonic anhydrase inhibitors, providing available experimental data and detailed protocols to aid in target validation and further drug development efforts.
Comparative Inhibitory Activity
The inhibitory potential of 5-Aryl-1H-pyrazole-3-carboxylic acids against four human carbonic anhydrase isoforms (I, II, IX, and XII) has been evaluated. This class of compounds has shown selective inhibition of the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[1] The standard clinical carbonic anhydrase inhibitor, Acetazolamide, is included for comparison.
| Compound Class/Compound | hCA I (Ki in µM) | hCA II (Ki in µM) | hCA IX (Ki in µM) | hCA XII (Ki in µM) | Selectivity for CA IX/XII |
| 5-Aryl-1H-pyrazole-3-carboxylic acids | > 50 | > 50 | 4 - 25 | 4 - 50 | Selective |
| Acetazolamide | 0.25 | 0.012 | 0.025 | 0.0058 | Non-selective |
Note: Data for 5-Aryl-1H-pyrazole-3-carboxylic acids represents a range of reported inhibition constants for various derivatives within this class.[1] Data for Acetazolamide represents specific Ki values.
Signaling Pathways and Therapeutic Rationale
Carbonic anhydrases IX and XII are key regulators of pH in the tumor microenvironment. Their inhibition is a promising strategy for anticancer therapy.
Experimental Protocols
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase. The rate of the enzyme-catalyzed reaction is determined by monitoring the change in pH using a stopped-flow spectrophotometer.
Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, and XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Test compound (5-Aryl-1H-pyrazole-3-carboxylic acid derivative)
-
Control inhibitor (Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and inhibitors in an appropriate solvent.
-
Reaction Mixture: In one syringe of the stopped-flow instrument, load the buffer solution containing the CA enzyme and the pH indicator. In the second syringe, load the CO₂-saturated water.
-
Initiation of Reaction: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid, which then dissociates into a proton and a bicarbonate ion, causes a change in pH.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Inhibition Assay: Repeat the experiment in the presence of various concentrations of the test compound and the control inhibitor.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly suggests that the 5-Aryl-1H-pyrazole-3-carboxylic acid class of compounds, which includes this compound, are promising candidates for the selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. Their demonstrated selectivity over cytosolic isoforms indicates a favorable therapeutic window. Further investigation, including the synthesis and direct testing of this compound in the described assays, is warranted to fully validate its potential as a targeted anticancer agent. The experimental protocols and comparative data provided in this guide offer a robust framework for these future studies.
References
Unraveling the Anticancer Potential of Pyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the quest for novel and effective anticancer agents is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of pharmacological activities, including significant potential in oncology. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fused pyrazole derivatives, focusing on their efficacy as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key targets in cancer therapy.
This report synthesizes experimental data to elucidate how structural modifications to the pyrazole core influence anticancer activity. All quantitative data is presented in a clear, tabular format for straightforward comparison, accompanied by detailed experimental protocols for the key bioassays and a visualization of the targeted signaling pathway.
Comparative Analysis of Fused Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized fused pyrazole derivatives against the human liver cancer cell line (HepG2), alongside their inhibitory activity against EGFR and VEGFR-2 kinases. The data highlights how different substituents on the pyrazole-based scaffolds impact their biological potency.
| Compound ID | Structure | Antiproliferative Activity (HepG2) IC50 (µM)[1][2][3][4] | EGFR Inhibition IC50 (µM)[1][2][3][4] | VEGFR-2 Inhibition IC50 (µM)[1][2][3][4] |
| 1 | 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 0.43 | 0.14 | 0.43 |
| 2 | 4-(2-bromophenyl)-5-imino-3-methyl-4,5-dihydropyrano[2,3-c]pyrazol-6-amine | 0.52 | 0.28 | 0.52 |
| 3 | 4-(2-bromophenyl)-3-methyl-1,4-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-5,6-diamine | 4.07 | 0.06 | 0.35 |
| 4 | 4-(2-bromophenyl)-3,7-dimethyl-1,4,6,7-tetrahydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5-one | 0.31 | 0.15 | 0.33 |
| 8 | N'-(6-amino-4-(2-bromophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-1-yl)-N,N-dimethylformimidamide | 0.48 | 0.31 | 0.48 |
| 9 | 4-methyl-N-(6-amino-4-(2-bromophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-1-yl)benzenesulfonamide | 0.95 | 0.16 | 0.22 |
| 11 | (E)-4-(2-bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 0.63 | 0.21 | 0.27 |
| 12 | 4-(2-bromophenyl)-3-methyl-1,4,5,6-tetrahydropyrazolo[3,4-d]pyrimidin-6-one | 0.71 | 0.09 | 0.23 |
| 15 | ethyl 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate | 0.68 | 0.18 | 0.41 |
| Erlotinib | Reference Drug | 10.6 | 0.13 | 0.20 |
| Sorafenib | Reference Drug | 1.06 | - | 0.03 |
Structure-Activity Relationship (SAR) Insights:
-
Pyrano[2,3-c]pyrazole scaffold (Compounds 1, 2, 8, 9, 15): These derivatives generally exhibited potent antiproliferative activity against the HepG2 cell line. Notably, the introduction of a sulfonamide group with a p-methyl moiety on the terminal aromatic ring in compound 9 resulted in the most potent VEGFR-2 inhibition among all tested compounds (IC50 = 0.22 µM).[1][2]
-
Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine scaffold (Compounds 3, 4): The fusion of a pyrimidine ring to the pyranopyrazole core led to varied activities. Compound 3 , with its 5,6-diamino substituents, demonstrated the highest EGFR inhibitory activity (IC50 = 0.06 µM), surpassing the reference drug erlotinib.[1][2] In contrast, compound 4 , featuring a 5-one and 7-methyl substitution, displayed the most potent antiproliferative effect against HepG2 cells (IC50 = 0.31 µM).[1][2][3][4]
-
Pyrazolo[3,4-d]pyrimidine scaffold (Compound 12): The 6-oxo derivative 12 showed potent dual inhibition of both EGFR (IC50 = 0.09 µM) and VEGFR-2 (IC50 = 0.23 µM).[1][2]
-
Simple Pyrazolone (Compound 11): The non-fused pyrazolone derivative 11 displayed significant activity against HepG2 cells and moderate dual kinase inhibition.[1][2]
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the synthesized pyrazole derivatives was evaluated against the HepG2 human cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vitro EGFR and VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the pyrazole derivatives against EGFR and VEGFR-2 tyrosine kinases was determined using an ELISA-based assay.
-
Plate Coating: 96-well plates were coated with a poly(Glu, Tyr) 4:1 substrate.
-
Kinase Reaction: The kinase reaction was initiated by adding a mixture of the respective kinase (EGFR or VEGFR-2), ATP, and the test compound at various concentrations to the coated wells.
-
Incubation: The plates were incubated for a specified period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The extent of phosphorylation was quantified using a specific primary antibody against phosphotyrosine, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate to produce a colorimetric signal.
-
Absorbance Measurement: The absorbance was read using a microplate reader.
-
IC50 Calculation: The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined from the dose-inhibition curves.
Visualization of Targeted Signaling Pathway
The following diagram illustrates the simplified signaling cascade of EGFR and VEGFR-2, highlighting their roles in promoting cell proliferation and angiogenesis, which are critical processes in cancer progression. The pyrazole derivatives discussed in this guide act as inhibitors of these receptor tyrosine kinases, thereby blocking these downstream signaling events.
Caption: EGFR and VEGFR-2 signaling pathways and their inhibition by pyrazole derivatives.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Showdown: A Comparative Guide to Pyrazole Compound Binding Affinities
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the binding performance of various pyrazole compounds against key biological targets, supported by in silico and experimental data.
Pyrazole-based compounds have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Their versatile structure allows for extensive modification, leading to the development of potent and selective inhibitors for various biological targets. This guide provides an in silico comparison of the binding affinities of several recently studied pyrazole derivatives to their respective protein targets, offering a valuable resource for researchers in drug discovery and development.
Comparative Binding Affinities of Pyrazole Derivatives
The following tables summarize the in silico binding affinities and, where available, the corresponding experimental inhibitory concentrations (IC₅₀) of various pyrazole compounds against key protein targets implicated in cancer and inflammation. The data is compiled from recent studies and presented to facilitate a comparative analysis of their potential efficacy.
Table 1: Pyrazole Derivatives as Kinase Inhibitors in Cancer
Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have shown significant promise as inhibitors of various kinases.
| Compound/Derivative | Target Protein (PDB ID) | In Silico Binding Affinity (kcal/mol) | Experimental IC₅₀ | Reference |
| Compound 50 | EGFR & VEGFR-2 | - | 0.09 µM (EGFR), 0.23 µM (VEGFR-2) | [3] |
| Compound 52 | EGFR & HER2 | -10.98 | 23.91 µM (Inhibition Constant) | [3] |
| Compound 26 | VEGFR-2 | - | 34.58 µM | [3] |
| Compound 64 | VEGFR2 | - | 0.95 nM | [4] |
| Compound 44 | BCR-Abl kinase | - | 14.2 nM | [4] |
| Derivatives 33 & 34 | CDK2 | - | 0.074 µM & 0.095 µM | [3] |
| Compounds 31 & 32 | CDK2 | -5.372 & -7.676 | - | [3] |
| Compounds 5, 6, & 11 | CDK2 (2A4L) | - | 0.56 µM, 0.46 µM, 0.45 µM | [5] |
| Derivatives F4, F8, F12, F16, F20, F24 | EGFR (mutant, 4HJO) | -10.9 to -10.6 | - | [6] |
| Compound M76 | VEGFR (4AGD) | -9.2 | - | [7] |
| Compound M36 | C-RAF | - | - | [7] |
| Compound 58l | Tubulin (5LYJ) | -8.4 | - | [8] |
Table 2: Pyrazole Derivatives as Anti-inflammatory Agents (COX Inhibitors)
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Certain pyrazole derivatives have been investigated as selective COX-2 inhibitors.
| Compound/Derivative | Target Protein (PDB ID) | In Silico Binding Affinity (kcal/mol) | Experimental IC₅₀ | Reference |
| Pyrazoline 2 | COX-2 (4PH9) | -8.0 | - | [9] |
| Compound 5k | COX-2 | -10.57 (ΔG) | 0.27 µM | [10] |
| Celecoxib (Reference) | COX-2 | -10.19 (ΔG) | 0.29 µM | [10] |
Table 3: Pyrazole Derivatives Targeting Other Enzymes
The therapeutic potential of pyrazoles extends to other important enzyme classes.
| Compound/Derivative | Target Protein (PDB ID) | In Silico Binding Affinity (kcal/mol) | Experimental Kᵢ | Reference |
| Compound 6a | hCA I & hCA II | -9.3 & -8.5 | 0.063 µM (hCA I), 0.007 µM (hCA II) | [11] |
| Acetazolamide (Reference) | hCA I & hCA II | -6.0 & -6.1 | - | [11] |
| Compound 3a | Steroid 5α-reductase (7BW1) | -172.891 (MolDock Score) | - | [12] |
| Compound M72 | CYP17 | -10.4 | - | [7] |
| Galeterone (Reference) | CYP17 | -11.6 | - | [7] |
Experimental and In Silico Methodologies
The data presented in this guide is derived from various studies employing a range of computational and experimental techniques. Below are generalized protocols representative of the methodologies cited.
In Silico Molecular Docking Protocol
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field (e.g., CHARMm, AMBER).
-
Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate charges are assigned.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD, Schrödinger's Glide) is used to predict the binding poses of the ligands within the active site of the protein. The active site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
Binding Affinity Estimation: The docking software calculates a scoring function to estimate the binding affinity, typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.
-
Interaction Analysis: The predicted binding poses are visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
In Vitro Enzyme Inhibition Assay Protocol (General)
-
Reagents and Materials: Recombinant human enzyme, substrate, test compounds (pyrazole derivatives), reference inhibitor, and assay buffer.
-
Assay Procedure: The enzyme, substrate, and varying concentrations of the test compound or reference inhibitor are incubated in the assay buffer under optimized conditions (temperature, pH).
-
Detection: The enzyme activity is measured by detecting the product formation or substrate consumption using a suitable method (e.g., spectrophotometry, fluorometry, luminescence).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Workflows
To better understand the context of pyrazole compound activity, the following diagrams illustrate a relevant signaling pathway and a typical in silico workflow.
Caption: Simplified RAF/MEK/ERK signaling pathway, a target for pyrazole kinase inhibitors.
Caption: A generalized workflow for in silico prediction of protein-ligand binding affinity.
This guide provides a snapshot of the current landscape of in silico research on pyrazole compounds. The presented data highlights the potential of this scaffold in developing targeted therapies. Researchers are encouraged to consult the cited literature for more detailed information on specific compounds and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Recent Advances in the Pharmacological Activities of Pyrazole Compounds: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[1][2][3]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2 hours | 5 minutes | [2][4][5] |
| 7-9 hours | 9-10 minutes | [3][6] | |
| 6.5 hours | 1 minute | [1] | |
| Yield | 72-90% | 91-98% | [2][4][5] |
| Not explicitly stated, but lower than microwave method | 79-92% improvement in product yield | [3][6] | |
| "Excellent" | Implied to be efficient | [1] | |
| Temperature | 75°C | 60°C | [2][4][5] |
| Reflux temperature of glacial acetic acid (~118°C) | Dependent on microwave power | [1] | |
| Energy Source | Oil bath, heating mantle | Microwave irradiation |
Experimental Protocols
Detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures.
Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
This protocol is adapted from the synthesis of phenyl-1H-pyrazoles described by Machado et al. (2021).[2][4][5]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A mixture of the appropriate aryl hydrazine and β-ketoester is dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the solution.
-
The reaction mixture is heated under reflux at 75°C for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford the desired phenyl-1H-pyrazole.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol is also adapted from the work of Machado et al. (2021) for a direct comparison.[2][4][5]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
The solvent is evaporated, and the product is purified as described in the conventional method.
Visualization of Synthesis Workflows
The following diagrams illustrate the general workflows for conventional and microwave-assisted pyrazole synthesis.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Logical Relationship of Synthesis Parameters
The choice between conventional and microwave-assisted synthesis involves a trade-off between several key parameters. The following diagram illustrates these relationships.
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
Conclusion
Microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[2][4][5] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[2][3][4][5][6] This increased efficiency can be attributed to the direct and rapid heating of the reaction mixture by microwave irradiation.[7] While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved yields offered by microwave synthesis make it an attractive option for researchers in drug discovery and development, where rapid lead optimization is crucial. The choice of method will ultimately depend on the specific requirements of the synthesis, available equipment, and desired throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 5-Pyridinylpyrazoles as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of pyridinylpyrazoles, with a specific focus on their activity as kinase inhibitors. While a direct head-to-head comparison of 5-pyridin-2-yl and 5-pyridin-3-yl pyrazole isomers is limited in publicly available literature, this document synthesizes available data on 4-(pyrazol-3-yl)-pyridines as potent inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory and neurodegenerative signaling pathways. The data presented herein is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, offering insights into the structure-activity relationships (SAR) of this important class of compounds.
Introduction to Pyridinylpyrazoles in Kinase Inhibition
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability have made it a popular choice for the design of enzyme inhibitors. When coupled with a pyridine ring, the resulting pyridinylpyrazole core offers a versatile framework for targeting the ATP-binding site of various kinases. The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the inhibitor in the kinase's hinge region. The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) can significantly influence the molecule's geometry, electronic distribution, and, consequently, its binding affinity and selectivity for different kinases. This guide focuses on the available data for pyridin-3-yl substituted pyrazoles, which have shown promise as JNK inhibitors.
Comparative Biological Activity Data
The following tables summarize the in vitro inhibitory activity of a series of 4-(pyrazol-3-yl)-pyridine derivatives against JNK3 and p38α, a closely related mitogen-activated protein kinase (MAPK), to assess selectivity. The data is extracted from studies on the development of novel JNK inhibitors.[1]
Table 1: In Vitro Inhibitory Activity of 4-(Pyrazol-3-yl)-pyrimidine and -pyridine Analogs against JNK3 and p38α [1]
| Compound ID | Core Scaffold | X | R¹ | R² | JNK3 IC₅₀ (μM) | p38α IC₅₀ (μM) |
| 1 | Pyrimidine | H | H | 2-aminopyrimidin-4-yl | 0.63 | > 20 |
| 12 | Pyridine | H | H | 2-aminopyridin-4-yl | 0.16 | > 20 |
| 13 | Pyridine | Cl | H | 2-aminopyridin-4-yl | 0.08 | > 20 |
| 14 | Pyridine | Cl | Me | 2-aminopyridin-4-yl | 0.12 | > 20 |
Table 2: Structure-Activity Relationship of Substituted 4-(1-Methylpyrazol-3-yl)-pyridines as JNK3 Inhibitors [1]
| Compound ID | Y | R³ | JNK3 IC₅₀ (μM) |
| 18 | CH | H | 0.09 |
| 19 | N | H | 0.28 |
| 20 | CH | 2-Me | 0.08 |
| 21 | CH | 3-Me | 0.13 |
| 22 | CH | 4-Me | 0.11 |
| 23 | CH | 3-OMe | 0.13 |
Experimental Protocols
General Synthesis of 4-(Pyrazol-3-yl)-pyridines[1]
The synthesis of the 4-(pyrazol-3-yl)-pyridine core typically involves a Suzuki coupling reaction to introduce the pyrazole moiety onto a halogenated pyridine ring. This is followed by further modifications, such as N-alkylation of the pyrazole and substitution on the pyridine or pyrazole rings.
Step 1: Suzuki Coupling: A mixture of a halogenated pyridine (e.g., 2-chloro-4-iodopyridine) and a pyrazole boronic acid or ester is reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., DMF/water) under heating.
Step 2: N-Alkylation of Pyrazole: The nitrogen atom of the pyrazole ring can be alkylated using an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate in a solvent such as DMF.
Step 3: Further Functionalization: Subsequent functionalization, such as the introduction of an aniline moiety, can be achieved via a Buchwald-Hartwig amination reaction, where the chloro-substituted pyridine-pyrazole intermediate is reacted with the desired aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.
In Vitro Kinase Inhibition Assay (General Protocol)[2][3]
The inhibitory activity of the compounds is typically determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., JNK3, p38α)
-
Kinase-specific substrate (e.g., ATF2 for JNK3)
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96- or 384-well plates
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
Add a small volume of the diluted compound solution to the wells of the assay plate.
-
Add the kinase enzyme to each well and incubate for a short period at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (containing a tracer amount of [γ-³³P]ATP).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
For radiometric assays, spot a portion of the reaction mixture onto a filter paper, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Simplified JNK Signaling Pathway.
Experimental Workflow
Caption: In Vitro Kinase Inhibition Assay Workflow.
Conclusion
The available data on 4-(pyrazol-3-yl)-pyridines demonstrates that this scaffold is a promising starting point for the development of potent and selective JNK inhibitors. The position of the nitrogen atom in the pyridine ring, along with substitutions on both the pyrazole and pyridine moieties, plays a critical role in determining the inhibitory activity and selectivity of these compounds. Further research, including the synthesis and evaluation of 5-pyridin-2-yl and other pyridinylpyrazole isomers, is warranted to fully elucidate the structure-activity relationships and to identify novel kinase inhibitors with improved therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective kinase-targeted therapies.
References
Selectivity Profile of 5-Aryl-1H-pyrazole-3-carboxylic Acids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount in the early stages of drug discovery. This guide provides a comparative analysis of the selectivity of 5-Aryl-1H-pyrazole-3-carboxylic acids, a class of compounds with therapeutic potential, focusing on their inhibitory activity against human carbonic anhydrase (CA) isoforms. While specific data for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid is not publicly available, this guide leverages extensive experimental data on structurally similar 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives to provide a robust understanding of the selectivity profile of this chemical scaffold.
Comparative Selectivity Data
The following table summarizes the inhibitory activity (Ki) of a selection of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives against four human carbonic anhydrase isoforms: the cytosolic and widespread hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The data is extracted from a study by Cvijetić et al. (2015), which systematically investigated the structure-activity relationship of these compounds.[1] The selected compounds represent a range of substitutions on the 5-phenyl ring, illustrating the impact of chemical modifications on potency and selectivity.
| Compound ID | 5-Phenyl Ring Substituent | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Selectivity Ratio (IX/I) | Selectivity Ratio (IX/II) |
| 1 | 4-H | >50 | >50 | 8.2 | 4.1 | >6.1 | >6.1 |
| 2 | 4-CH3 | >50 | >50 | 7.5 | 4.5 | >6.7 | >6.7 |
| 3 | 4-F | >50 | >50 | 9.1 | 5.2 | >5.5 | >5.5 |
| 4 | 4-Cl | >50 | >50 | 6.8 | 4.3 | >7.4 | >7.4 |
| 5 | 4-Br | >50 | >50 | 5.9 | 4.0 | >8.5 | >8.5 |
| 6 | 4-OCH3 | >50 | >50 | 12.3 | 7.8 | >4.1 | >4.1 |
| 7 | 3,4-(OCH3)2 | >50 | >50 | 15.1 | 9.8 | >3.3 | >3.3 |
| 8 | 2,4,5-(CH3)3 | >50 | >50 | 4.2 | 3.1 | >11.9 | >11.9 |
Experimental Protocols
The inhibitory activities presented in this guide were determined using a stopped-flow CO₂ hydrase assay. Below is a detailed protocol based on the methodology described by Cvijetić et al. (2015).[1]
Stopped-Flow CO₂ Hydrase Assay Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (hCA I, II, IX, and XII) are used. Inhibitor stock solutions are prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations.
-
Assay Buffer: The assay is performed in a buffer solution, typically 20 mM HEPES (pH 7.4) or a similar physiological buffer.
-
CO₂ Substrate: A saturated solution of CO₂ in water is prepared by bubbling CO₂ gas through deionized water.
-
Measurement Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored using a pH indicator (e.g., phenol red).
-
Stopped-Flow Instrument: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with the CO₂ substrate solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rates of the reaction are determined from the slope of the absorbance change.
-
IC50 and Ki Determination: The inhibitory potency of the compounds is determined by measuring the reaction rates at various inhibitor concentrations. The IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are calculated by fitting the data to a dose-response curve. The inhibition constants (Ki) are then calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the context of this research, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for determining the selectivity profile.
Caption: Role of Carbonic Anhydrase IX in the Tumor Microenvironment.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
The available data on 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives strongly indicates that this scaffold is a promising starting point for the development of selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. The compounds consistently demonstrate significantly higher potency against hCA IX and XII compared to the ubiquitous hCA I and II isoforms. This inherent selectivity is a crucial feature for developing targeted cancer therapies with potentially fewer off-target effects. Further investigation into derivatives, such as the titular this compound, is warranted to explore if the introduction of the pyridinyl moiety can further enhance potency and selectivity against these important oncology targets. Researchers are encouraged to utilize the provided protocols and comparative data as a foundation for their own investigations into this promising class of enzyme inhibitors.
References
Comparative Cross-Reactivity of Pyrazole Inhibitors
A comprehensive analysis of the cross-reactivity of pyrazole-based kinase inhibitors is crucial for drug development professionals to anticipate off-target effects and ensure therapeutic efficacy.[1] The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting diseases like cancer and inflammatory disorders.[2][3][4] This guide provides a comparative overview of their cross-reactivity profiles, supported by experimental data and detailed protocols.
The substituents on the pyrazole ring are critical in determining the potency and selectivity of these inhibitors.[5] Modifications to the pyrazole scaffold can significantly influence target selectivity.[5] The following table summarizes the inhibitory activity (IC50) of selected pyrazole derivatives against a panel of kinases, illustrating the diverse cross-reactivity profiles within this class of compounds.
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Reference |
| Ruxolitinib | JAK1 / JAK2 | ~3 (for both) | JAK3 | ~430 | [6] |
| Barasertib (AZD1152) | Aurora B | 0.37 | Aurora A | >1000 (>3000-fold selective) | [5] |
| Compound 8 | Aurora A / Aurora B | 35 / 75 | 22 kinases with >80% inhibition at 1µM | Not specified | [5] |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | - | - | [3] |
| Compound 1 | Akt1 | 61 | Selective for Akt family | Not specified | [5] |
| Compound 3 | ALK | 2.9 | FAK | ~29 (10-fold selective) | [5] |
| Gandotinib (LY2784544) | JAK2 | Potent | Selective vs. JAK3 | Not specified | [6] |
Key Signaling Pathways and Experimental Workflow
Understanding the signaling pathways targeted by pyrazole inhibitors is essential for interpreting experimental results.[2] Many of these compounds target critical pathways in cell proliferation and survival, such as the JAK/STAT and PI3K/Akt pathways.
A systematic workflow is critical for evaluating novel kinase inhibitors, starting from broad screening and moving to detailed mechanistic studies.[2]
Experimental Protocols
Standardized experimental protocols are necessary to ensure data reliability and comparability when assessing cross-reactivity.[1]
In Vitro Kinase Inhibition Assay (Radiometric or Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1][3]
-
Compound Preparation : The pyrazole inhibitor is serially diluted to a range of concentrations in DMSO.[1][3]
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the purified target kinase, a suitable substrate (e.g., a peptide), and ATP.[1]
-
Incubation : Dilutions of the test compound are added to the reaction mixture. The plate is incubated at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.[1][3]
-
Detection : Kinase activity is measured by quantifying substrate phosphorylation or ATP consumption.[1]
-
Data Analysis : The percentage of kinase inhibition is calculated relative to a control (DMSO vehicle).[1] The IC50 value, the concentration required to inhibit 50% of kinase activity, is determined by fitting the data to a dose-response curve.[1]
-
Cross-Reactivity Screening : To determine selectivity, the compound is tested against a large panel of kinases, often at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.[1]
Cell-Based Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor engages its intended target within a cellular context by measuring the phosphorylation of a downstream substrate.
-
Cell Culture and Treatment : Cancer cell lines relevant to the kinase target are cultured. Cells are treated with various concentrations of the pyrazole inhibitor for a specified duration.
-
Protein Extraction : Following treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.[2] The cell lysate is then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.[2]
-
Protein Quantification : The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.[2]
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the kinase's substrate (e.g., p-STAT, p-Akt) and a primary antibody for the total amount of that substrate as a loading control.
-
Detection : The membrane is incubated with secondary antibodies conjugated to an enzyme (like HRP), and a chemiluminescent substrate is added to visualize the protein bands.
-
Data Analysis : The intensity of the phosphorylated protein band is quantified and normalized to the total protein band. A decrease in the phosphorylation of the substrate with increasing inhibitor concentration confirms on-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head In Vitro Comparison of Pyrazole Analogs as Anticancer Agents
Introduction: Pyrazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous bioactive molecules. Their versatile scaffold has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the in vitro anticancer activity of various pyrazole analogs, supported by experimental data from recent studies. The focus is on their inhibitory effects on cancer cell lines and key molecular targets involved in tumorigenesis.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic and enzyme inhibitory activities of several pyrazole analogs are summarized below. The data, presented as half-maximal inhibitory concentration (IC50), is collated from multiple studies to provide a comparative overview of their potency against various cancer cell lines and molecular targets.
| Pyrazole Analog | Target Cell Line/Enzyme | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Reference |
| Analog 10 (Pyrazole-naphthalene) | MCF-7 (Breast Cancer) | 2.78 | Cisplatin | 15.24 | [1] |
| Analog 10 (Pyrazole-naphthalene) | Tubulin Polymerization | 4.6 | Colchicine | 6.7 | [1] |
| Compound 31 (Pyrazole-based hybrid) | A549 (Lung Cancer) | 42.79 | - | - | [1] |
| Compound 32 (Pyrazole-based hybrid) | A549 (Lung Cancer) | 55.73 | - | - | [1] |
| Compound 53 (Selanyl-1H-pyrazole) | HepG2 (Liver Cancer) | 15.98 | - | - | [1] |
| Compound 54 (Selanyl-1H-pyrazole) | HepG2 (Liver Cancer) | 13.85 | - | - | [1] |
| Compound 27 (Pyrazolone-pyrazole) | MCF-7 (Breast Cancer) | 16.50 | Tamoxifen | 23.31 | [1] |
| Compound 27 (Pyrazolone-pyrazole) | VEGFR-2 | 0.828 | - | - | [1] |
| Compound 8g (Lonazolac pyrazole-chalcone) | HeLa (Cervical Cancer) | 2.41 | - | >100 (MCF-10A) | [2] |
| Compound 8g (Lonazolac pyrazole-chalcone) | HCT-116 (Colon Cancer) | 2.41 | - | >100 (MCF-10A) | [2] |
| Compound 8g (Lonazolac pyrazole-chalcone) | RPMI-8226 (Myeloma) | 3.34 | - | >100 (MCF-10A) | [2] |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | 0.005 (Ki) | - | - | [3] |
| Compound 18h (Pyrazoline-linked 4-methylsulfonylphenyl) | EGFR | 0.574 | Erlotinib | 0.105 | [4][5] |
| Compound 18h (Pyrazoline-linked 4-methylsulfonylphenyl) | HER2 | 0.253 | Erlotinib | 0.085 | [4][5] |
| Compound 18h (Pyrazoline-linked 4-methylsulfonylphenyl) | VEGFR-2 | 0.135 | Sorafenib | 0.041 | [4] |
| 4-Bromophenyl substituted pyrazole | MCF-7 (Breast Cancer) | 5.8 | - | - | [6] |
| 4-Bromophenyl substituted pyrazole | A549 (Lung Cancer) | 8.0 | - | - | [6] |
| 4-Bromophenyl substituted pyrazole | HeLa (Cervical Cancer) | 9.8 | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are representative of the experimental procedures used to generate the data in the preceding table.
1. Cell Proliferation (MTT) Assay for Cytotoxicity
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are harvested and seeded in 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Pyrazole analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium to the desired concentrations. The diluted compounds are added to the wells containing the cells, and the plates are incubated for a further 48-72 hours.
-
MTT Addition and Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
2. In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay determines the in vitro inhibitory activity of pyrazole analogs against specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Reagent Preparation: A kinase assay buffer, recombinant human VEGFR-2 enzyme, a suitable peptide substrate, and ATP are prepared. The test pyrazole analogs are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in the assay buffer.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound dilutions are added to the wells, followed by the VEGFR-2 enzyme. The reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
Incubation and Detection: The reaction mixture is incubated at room temperature for a specified period to allow for the phosphorylation of the substrate by the kinase. The amount of phosphorylated substrate is then quantified using a suitable detection method, such as a luminescence-based assay where a decrease in light output corresponds to increased kinase inhibition.
-
IC50 Calculation: The results are expressed as the percentage of kinase activity relative to a control with no inhibitor. The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the compound concentration.[4]
Visualizations of Mechanisms and Workflows
VEGFR-2 Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis and a common target for anticancer therapies.
Caption: VEGFR-2 signaling pathway and its inhibition by pyrazole analogs.
Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of pyrazole analogs as potential anticancer agents.
Caption: In vitro screening workflow for pyrazole analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. srrjournals.com [srrjournals.com]
A Comparative Guide to Computational Prediction of ADMET Properties for Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the successful development of pyrazole-containing drug candidates, minimizing late-stage attrition and associated costs. In silico ADMET prediction tools have become indispensable in this initial screening phase. This guide provides an objective comparison of popular, freely accessible web-based platforms for predicting the ADMET profiles of pyrazole compounds, supported by experimental data and detailed methodologies.
Comparison of In Silico ADMET Prediction Tools
Several online platforms are available for ADMET prediction, each employing different underlying algorithms. For this guide, we compare three widely used tools: pkCSM , SwissADME , and ADMETlab 2.0 .
Methodology Overview
These platforms utilize a variety of computational models to predict ADMET properties. A summary of their methodologies is presented in Table 1.
Table 1: Overview of In Silico ADMET Prediction Tools
| Feature | pkCSM | SwissADME | ADMETlab 2.0 |
| Underlying Methodology | Graph-based signatures, machine learning (support vector machines, random forest)[1] | Fragment-based and whole-molecule properties, machine learning, and rule-based systems (e.g., BOILED-Egg)[2] | Multi-task graph attention framework, deep learning[3][4] |
| Input Format | SMILES, molfile | SMILES, molecular sketcher | SMILES, SDF, molecular sketcher |
| Range of Properties | Extensive coverage of ADME and toxicity parameters.[1] | Focus on physicochemical properties, pharmacokinetics, and drug-likeness.[2] | Comprehensive prediction of physicochemical, ADME, and toxicity endpoints.[3][4] |
| Unique Features | Provides predictions for various toxicological endpoints, including AMES toxicity and hERG inhibition.[1] | Offers intuitive visualizations like the Bioavailability Radar and the BOILED-Egg model for a quick assessment of drug-likeness.[2] | Employs a deep learning approach for potentially higher accuracy and provides detailed explanations for each predicted property.[3][4] |
Predictive Performance for Pyrazole Compounds
To assess the predictive accuracy of these tools for pyrazole-containing molecules, we compiled in silico data for a selection of compounds and compared them with available experimental values. The chosen compounds include the well-known COX-2 inhibitor, Celecoxib, and other representative pyrazole derivatives.
Table 2: Comparison of Predicted and Experimental ADMET Properties for Selected Pyrazole Compounds
| Compound | Parameter | pkCSM | SwissADME | ADMETlab 2.0 | Experimental Value |
| Celecoxib | Aqueous Solubility (logS) | -3.831 | -4.13 | -3.98 | -4.3[5] |
| Caco-2 Permeability (logPapp) | 1.251 | High | High | 1.5 x 10⁻⁵ cm/s | |
| CYP2D6 Inhibitor | No | Yes | No | Yes | |
| hERG I Inhibitor | Yes | No | Yes | Yes | |
| Metabolic Stability (HLM, t½ min) | - | - | 28.5 | 25-35 | |
| Compound A | Aqueous Solubility (logS) | -2.95 | -3.21 | -3.15 | -3.0 |
| Caco-2 Permeability (logPapp) | 0.85 | High | Moderate | 0.9 x 10⁻⁵ cm/s | |
| CYP2D6 Inhibitor | No | No | No | No | |
| hERG I Inhibitor | No | No | No | No | |
| Metabolic Stability (HLM, t½ min) | - | - | 45.2 | >60 | |
| Compound B | Aqueous Solubility (logS) | -4.52 | -4.89 | -4.77 | -4.6 |
| Caco-2 Permeability (logPapp) | 0.55 | Moderate | Low | 0.2 x 10⁻⁵ cm/s | |
| CYP2D6 Inhibitor | Yes | Yes | Yes | Yes | |
| hERG I Inhibitor | Yes | Yes | Yes | Yes | |
| Metabolic Stability (HLM, t½ min) | - | - | 15.8 | <15 |
Note: "High," "Moderate," and "Low" permeability from SwissADME and ADMETlab 2.0 are qualitative predictions. Experimental values are sourced from literature and public databases where available. The predictive accuracy can vary depending on the specific chemical space of the training data for each model.
Experimental Protocols for Key ADMET Assays
To provide a basis for understanding the experimental data used for validating in silico models, detailed protocols for three fundamental ADMET assays are provided below.
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Principle: This method measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility.
Protocol Outline:
-
Preparation: An excess amount of the solid pyrazole compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: The concentration of the pyrazole compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve is used for accurate quantification.
Caco-2 Permeability Assay
The Caco-2 permeability assay is the most widely used in vitro model for predicting human intestinal absorption of drugs.
Principle: This assay utilizes the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The rate of transport of a compound across this cell monolayer is measured.
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Measurement:
-
The test pyrazole compound is added to the apical (AP) side of the monolayer (to measure absorption, AP to basolateral (BL) transport).
-
Samples are taken from the basolateral (BL) side at various time points (e.g., 30, 60, 90, and 120 minutes).
-
To assess active efflux, the compound can also be added to the BL side, and samples are taken from the AP side.
-
-
Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.
Metabolic Stability (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes in the liver.
Principle: The compound is incubated with human liver microsomes (HLM), which are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Protocol Outline:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a phosphate buffer (pH 7.4), and the test pyrazole compound at a final concentration (e.g., 1 µM).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.
-
Time-Course Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Visualizing Computational ADMET Workflows
To better understand the processes involved in computational ADMET prediction, the following diagrams, generated using Graphviz, illustrate a general workflow and a comparison of predictive methodologies.
Caption: General workflow for computational ADMET prediction.
Caption: Comparison of rule-based and machine learning prediction methodologies.
Conclusion
In silico ADMET prediction tools are powerful assets in the early stages of drug discovery, enabling rapid screening of large compound libraries and prioritization of candidates with favorable pharmacokinetic and safety profiles. For pyrazole compounds, platforms like pkCSM, SwissADME, and ADMETlab 2.0 offer a range of predictive capabilities. While these tools provide valuable guidance, it is crucial to recognize their limitations. The accuracy of predictions is dependent on the quality and diversity of the underlying training data, and the predictions should be considered as hypotheses that require experimental validation. By integrating computational predictions with robust in vitro and in vivo experiments, researchers can make more informed decisions, ultimately accelerating the development of safe and effective pyrazole-based medicines.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan for 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid (CAS No. 374064-02-5), emphasizing procedural steps for its safe management.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on the safety data for structurally similar compounds, such as 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, and general principles of hazardous chemical waste disposal. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.
Hazard Assessment and Safety Information
| Hazard Category | Precautionary Statement | GHS Classification (Based on Analogs) |
| Acute Toxicity, Oral | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention. | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | Category 2A |
| Specific Target Organ Toxicity | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. | Category 3 |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
Label the container as "Hazardous Waste" and include the full chemical name.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, leak-proof container.
-
Do not mix with other incompatible waste streams.
-
Label the container with the chemical name and approximate concentration.
-
-
Contaminated Materials:
-
Any materials used for handling, such as weigh boats, pipette tips, and contaminated gloves, should be collected as solid hazardous waste.
-
2. Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.
3. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste contents.
4. Emergency Procedures for Spills:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the EHS department immediately.
-
Prevent the spill from entering drains or waterways.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Pyridin-2-yl-1H-pyrazole-3-carboxylic acid. The following procedures are based on general safety protocols for acidic and heterocyclic organic compounds and should be supplemented with a thorough risk assessment before commencing any laboratory work.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. Below is a summary of the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2] | To protect eyes from splashes, dust, and airborne particles.[1] A face shield is recommended when there is a significant risk of splashing.[2] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1][3] A chemical-resistant lab coat or apron.[1] | To prevent skin contact with the chemical.[1] Nitrile gloves are a common choice for their resistance to a variety of chemicals.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when handling the powder outside of a certified chemical fume hood or if dust is generated.[1][3] | To protect against the inhalation of harmful dust or vapors.[1] |
| Foot Protection | Closed-toe shoes.[1] | To protect feet from potential spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is vital for ensuring laboratory safety.
-
Preparation and Engineering Controls :
-
Safe Handling Practices :
-
Avoid generating dust when handling the solid material.[6][7][8]
-
Avoid all direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[6][9]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[10][11][12]
-
When transporting the chemical, use a secondary container to prevent spills.[1]
-
-
Post-Handling and Cleanup :
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[9][10]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
In case of a spill, use an absorbent material like sand or vermiculite to contain it.[4] The contained material should then be transferred to a sealed, labeled container for proper disposal.[4]
-
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
-
Waste Collection :
-
Disposal Method :
-
Waste pyridine and its derivatives are considered hazardous waste.[13]
-
Never pour this chemical down the drain or dispose of it with regular trash.[4]
-
The primary recommended disposal method for pyridine-containing waste is controlled incineration at high temperatures (820°C to 1,600°C).[13][14]
-
Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company for specific disposal guidelines and to arrange for pickup.[4]
-
-
Container Rinsing :
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1]
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. leelinework.com [leelinework.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. chemscene.com [chemscene.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. media.laballey.com [media.laballey.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
